Product packaging for Bipolamine G(Cat. No.:)

Bipolamine G

Cat. No.: B15362877
M. Wt: 372.5 g/mol
InChI Key: ZDGRLFJJTVAFQR-YIONPTFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bipolamine G is an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
(1R,2S,8S,9R,10R,12R,13R)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol has been reported in Bipolaris maydis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O4 B15362877 Bipolamine G

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

(1R,2S,8S,9R,10R,12R,13R)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol

InChI

InChI=1S/C21H28N2O4/c1-10-6-8-14-16-17-18(12(3)22(10)14)27-21(16,13(4)24)20(25)19(26-5)15-9-7-11(2)23(15)17/h6-9,12-13,16-20,24-25H,1-5H3/t12-,13+,16+,17+,18-,19+,20-,21+/m1/s1

InChI Key

ZDGRLFJJTVAFQR-YIONPTFZSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H]3[C@H](C4=CC=C(N14)C)[C@](O2)([C@@H]([C@H](C5=CC=C(N35)C)OC)O)[C@H](C)O

Canonical SMILES

CC1C2C3C(C4=CC=C(N14)C)C(O2)(C(C(C5=CC=C(N35)C)OC)O)C(C)O

Origin of Product

United States

Foundational & Exploratory

Bipolamine G chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that the compound "Bipolamine G" was not found in the scientific literature. Based on the similarity of the name, this guide focuses on "Bipolarine G," a known fungal metabolite.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological context of Bipolarine G. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

Bipolarine G is a polyketide metabolite isolated from the fungus Bipolaris sp. TJ403-B1. Its chemical structure is characterized by a unique carbon skeleton. The absolute configuration of Bipolarine G has been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as single-crystal X-ray diffraction analysis and electronic circular dichroism (ECD) calculations.

The core structure of Bipolarine G features a complex ring system with multiple chiral centers, leading to its specific three-dimensional arrangement. The precise stereochemistry is crucial for its biological activity and interaction with molecular targets.

Quantitative Data

The available quantitative data for Bipolarine G is summarized in the table below. This data is essential for the characterization and identification of the compound.

PropertyValueConditions
Optical Rotation [α]20D +10(c 0.1, MeOH)

Further research is required to establish more extensive quantitative data, such as IC50 values against various cell lines or enzymes, to fully understand its pharmacological potential.

Experimental Protocols

The isolation and structural elucidation of Bipolarine G involve a series of established laboratory procedures.

1. Fungal Fermentation and Extraction:

  • Organism: Bipolaris sp. TJ403-B1

  • Fermentation: The fungus is cultured in a suitable broth medium under controlled conditions to promote the production of secondary metabolites, including Bipolarine G.

  • Extraction: The fungal mycelium and broth are separated. The mycelium is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.

2. Chromatographic Purification:

  • The crude extract is subjected to multiple rounds of chromatography to isolate Bipolarine G from other compounds.

  • Techniques: A combination of column chromatography (using silica gel, Sephadex LH-20, etc.) and high-performance liquid chromatography (HPLC) is typically employed to achieve high purity.

3. Structure Elucidation:

  • Spectroscopic Analysis: The purified Bipolarine G is analyzed using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to determine its planar structure. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Stereochemical Determination: The relative and absolute stereochemistry is established using techniques such as Nuclear Overhauser Effect (NOE) analysis, X-ray crystallography of a suitable crystal, and comparison of experimental and calculated ECD spectra.

Experimental Workflow for Isolation and Structure Elucidation of Bipolarine G

The following diagram illustrates the logical workflow from fungal culture to the final determination of the chemical structure of Bipolarine G.

BipolarineG_Workflow cluster_0 Isolation cluster_1 Structure Elucidation Fermentation Fungal Fermentation (Bipolaris sp. TJ403-B1) Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (Column, HPLC) Extraction->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Pure Bipolarine G Stereochem Stereochemistry Determination (X-ray, ECD) Spectroscopy->Stereochem Final_Structure Bipolarine G Structure & Stereochemistry Stereochem->Final_Structure Final Structure

Workflow for Bipolarine G Isolation and Elucidation.

This guide provides a foundational understanding of Bipolarine G. Further investigation into its biological activities and potential signaling pathway interactions will be critical in determining its utility in drug discovery and development.

Unraveling the Molecular Blueprint: The Biosynthetic Origin of Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Introduction

Bipolamine G, a member of the growing family of polypyrrole alkaloids, has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. Isolated from the filamentous fungus Bipolaris maydis, this natural product, alongside its structural relatives, presents a compelling case for investigation into its biosynthetic origins. Understanding the intricate enzymatic machinery responsible for constructing such complex molecules is paramount for endeavors in synthetic biology, metabolic engineering, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to this compound, with a focus on its polyketide origins, the key enzymatic players, and the experimental evidence that has illuminated this fascinating molecular assembly line.

The Polyketide Provenance of the Bipolamine Scaffold

The biosynthesis of this compound is intrinsically linked to that of the related and more extensively studied compound, curvulamine. Groundbreaking work by Tan and co-workers, through genome mining of Bipolaris maydis ATCC 48331, led to the identification of a silent biosynthetic gene cluster (BGC) responsible for the production of the bipolamine family of compounds.[1] This discovery strongly suggested a common polyketide-based origin for these structurally diverse metabolites.

The core of the bipolamine scaffold is assembled by a highly reducing iterative Type I polyketide synthase (PKS). This multi-domain enzymatic complex catalyzes the sequential condensation of simple acyl-CoA precursors to generate a linear polyketide chain. While the specific starter and extender units for this compound biosynthesis have not been definitively elucidated through isotopic labeling studies, analysis of the homologous curvulamine pathway provides significant insights. The curvulamine PKS is proposed to utilize an acetyl-CoA starter unit and seven malonyl-CoA extender units to construct a C16 polyketide backbone. It is highly probable that a similar mechanism is at play in the formation of the this compound precursor.

Key Enzymatic Steps in this compound Formation

Following the synthesis of the initial polyketide chain by the PKS, a series of post-PKS tailoring enzymes modify the intermediate to yield the characteristic polypyrrole structure of this compound. While the precise sequence of events and all participating enzymes are still under active investigation, a putative pathway can be constructed based on the identified genes within the bipolamine BGC and analogies to related biosynthetic pathways.

The key enzymatic transformations are believed to include:

  • Amination: A crucial step in the formation of the pyrrole rings is the incorporation of a nitrogen atom. This is likely catalyzed by an aminotransferase, which utilizes an amino acid, such as glutamine or glutamate, as the nitrogen donor.

  • Cyclization and Aromatization: A series of cyclization and dehydration reactions, potentially catalyzed by dedicated cyclases and aromatases within the BGC, would then lead to the formation of the pyrrole moieties.

  • Oxidoreductive Modifications: The final structure of this compound, with its specific oxidation pattern, is achieved through the action of various oxidoreductases, such as dehydrogenases and monooxygenases. These enzymes are responsible for introducing hydroxyl groups and other functionalities that distinguish this compound from other members of the bipolamine family.

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Key experimental approaches that have been and will continue to be instrumental in this endeavor include:

  • Gene Knockout and Heterologous Expression: Targeted deletion of genes within the bipolamine BGC in Bipolaris maydis allows for the functional characterization of individual enzymes. The accumulation of specific intermediates or the loss of this compound production upon gene deletion provides strong evidence for the role of that enzyme in the pathway. Furthermore, heterologous expression of the entire BGC or subsets of genes in a model host organism can be used to reconstitute the pathway and confirm the production of this compound.

  • In Vitro Enzyme Assays: Once the functions of individual enzymes are inferred from genetic studies, their precise catalytic activities can be confirmed through in vitro assays using purified enzymes and synthetic substrates. These assays can provide valuable kinetic data and mechanistic insights.

  • Isotopic Labeling Studies: The use of isotopically labeled precursors, such as ¹³C-acetate and ¹⁵N-glutamine, in feeding experiments with Bipolaris maydis cultures is a powerful tool to trace the incorporation of these precursors into the this compound molecule. Analysis of the resulting labeling pattern by mass spectrometry and NMR spectroscopy can definitively identify the building blocks of the natural product.

Quantitative Data Summary

At present, detailed quantitative data regarding the biosynthetic pathway of this compound, such as enzyme kinetics and precursor incorporation rates, are not extensively available in the public domain. The focus of the majority of published research has been on the chemical synthesis of the bipolamine alkaloids. As further biosynthetic studies are conducted, this section will be updated with relevant data.

Data TypeValueMethodReference
Enzyme KineticsNot available
Precursor Incorporation RatesNot available
Product Yields (from heterologous expression)Not available

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not yet published in a comprehensive format. However, researchers can adapt established methodologies from the study of other fungal polyketide biosynthetic pathways. Below are generalized protocols for key experiments.

Protocol 1: Gene Knockout in Bipolaris maydis

This protocol describes a general workflow for creating a gene knockout mutant in Bipolaris maydis using a homologous recombination-based strategy.

  • Construct Design: Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene in the Bipolaris maydis genome.

  • Vector Construction: Clone the knockout cassette into a suitable fungal transformation vector.

  • Protoplast Preparation: Generate protoplasts from young mycelia of Bipolaris maydis by enzymatic digestion of the fungal cell wall.

  • Transformation: Introduce the knockout vector into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting transformants by PCR and Southern blot analysis to identify successful gene knockout mutants.

  • Phenotypic Analysis: Analyze the mutant strain for the loss of this compound production using analytical techniques such as HPLC and LC-MS.

Protocol 2: Heterologous Expression in a Fungal Host (e.g., Aspergillus nidulans)

This protocol outlines the general steps for expressing the this compound biosynthetic gene cluster in a heterologous fungal host.

  • BGC Amplification and Assembly: Amplify the entire this compound BGC from Bipolaris maydis genomic DNA using high-fidelity PCR. Assemble the overlapping PCR fragments into a single construct using techniques such as Gibson assembly or yeast homologous recombination.

  • Expression Vector Construction: Clone the assembled BGC into a fungal expression vector containing a strong, inducible or constitutive promoter and a selectable marker.

  • Fungal Transformation: Transform the expression vector into a suitable fungal host strain, such as Aspergillus nidulans, using established protocols (e.g., protoplast transformation).

  • Cultivation and Induction: Cultivate the recombinant fungal strain under conditions that induce the expression of the BGC.

  • Metabolite Extraction and Analysis: Extract the secondary metabolites from the fungal culture and analyze the extract for the production of this compound using HPLC, LC-MS, and NMR spectroscopy.

Signaling Pathways and Regulatory Networks

The expression of the this compound biosynthetic gene cluster is likely to be tightly regulated by a complex network of signaling pathways in Bipolaris maydis. Fungal secondary metabolism is often controlled by global regulators that respond to environmental cues such as nutrient availability, pH, and light. Additionally, pathway-specific transcription factors, often located within the BGC itself, play a crucial role in activating the expression of the biosynthetic genes.

The identification of a "silent" BGC for bipolamine production suggests that its expression is repressed under standard laboratory conditions. Understanding the regulatory mechanisms that govern the activation of this gene cluster is a key area for future research and could lead to strategies for enhancing the production of this compound.

Biosynthetic_Logic cluster_0 Core Biosynthesis cluster_1 Tailoring and Modification Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Linear Polyketide Linear Polyketide PKS->Linear Polyketide Aminotransferase Aminotransferase Linear Polyketide->Aminotransferase Pyrrole Intermediates Pyrrole Intermediates Aminotransferase->Pyrrole Intermediates Cyclase Cyclase / Aromatase Oxidoreductase Oxidoreductase Cyclase->Oxidoreductase This compound This compound Oxidoreductase->this compound Pyrrole Intermediates->Cyclase

Figure 1. A simplified logical workflow illustrating the proposed biosynthetic pathway of this compound.

Conclusion and Future Directions

The biosynthetic origin of this compound lies in a silent polyketide synthase gene cluster in the fungus Bipolaris maydis. While the overarching principles of its formation through a PKS assembly line followed by tailoring enzymatic modifications are becoming clearer, many of the fine details of this intricate process remain to be elucidated. Future research efforts should be directed towards the complete functional characterization of the bipolamine BGC, including the definitive identification of all involved enzymes and their specific roles. Isotopic labeling studies will be crucial for confirming the precursor molecules and tracing the flow of atoms through the pathway. Furthermore, unraveling the regulatory networks that control the expression of this silent gene cluster will not only provide fundamental insights into fungal secondary metabolism but also pave the way for the development of engineered strains for the enhanced production of this compound and novel, structurally diverse analogs. This knowledge will be invaluable for advancing the fields of drug discovery and synthetic biology.

References

Report: Data on the Antibacterial Mechanism of Bipolamine G is Not Currently Available in Published Literature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

An extensive review of published scientific literature reveals a notable absence of data regarding the antibacterial mechanism of action for a compound identified as "Bipolamine G." The search indicates that research into the biological activities of the broader bipolamine family of alkaloids is likely in a nascent stage and has not yet been detailed in peer-reviewed publications.

Primary scientific articles focus on the total synthesis of a related compound, Bipolamine I , which is a member of the polypyrrole-containing subclass of indolizidine alkaloids[1][2][3][4]. These studies are significant from a synthetic chemistry perspective, providing a pathway to produce these complex natural products in a laboratory setting[2][5].

However, a key publication from 2022 concerning the synthesis of Bipolamine I explicitly states that investigations into the compound family's biological effects were ongoing at the time. The authors note that "efforts to leverage ketone 17 toward the broader curvulamine and bipolamine family is underway along with biological activity and mechanism of action studies. These ongoing efforts will be reported in due course"[2][5]. This statement confirms that the mechanism of action for these compounds, including any potential antibacterial properties, was not yet determined or published.

While alkaloids as a class are known to possess a wide range of antibacterial activities through various mechanisms—such as inhibiting cell wall synthesis, altering cell membrane permeability, or disrupting nucleic acid and protein synthesis—no specific information is available for the bipolamine family[6]. General mechanisms of antibacterial drugs are well-documented, but applying these without specific experimental data on this compound would be purely speculative[7].

At present, the core requirements for a technical guide on the antibacterial action of this compound, including quantitative data, experimental protocols, and mechanistic pathways, cannot be met. The necessary scientific investigations have not yet been published. Researchers and professionals in drug development are advised to monitor future publications in the fields of natural product chemistry and microbiology for forthcoming data on the bioactivity of the bipolamine class of alkaloids.

References

Unveiling Bipolamine G: A Technical Guide to its Isolation from Bipolaris maydis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the isolation of Bipolamine G, a potent antibacterial alkaloid, from the fungus Bipolaris maydis. The discovery of this compound and its congeners stemmed from a targeted genome mining effort, activating a silent biosynthetic gene cluster in Bipolaris maydis ATCC48331. This guide consolidates the experimental protocols and quantitative data from the primary research to facilitate further investigation and drug development endeavors.

Overview and Significance

This compound belongs to a family of structurally complex indolizidine alkaloids. These compounds have garnered significant interest due to their potent biological activities. Notably, this compound has demonstrated superior antibacterial properties compared to previously discovered related compounds like curvulamine, making it a compelling candidate for further preclinical and clinical evaluation. The isolation process, initiated by the activation of a silent gene cluster, underscores the potential of genome mining in discovering novel therapeutic agents from fungal sources.

Experimental Protocols

The isolation of this compound from Bipolaris maydis involves a multi-step process encompassing fungal fermentation, extraction of secondary metabolites, and a series of chromatographic purifications.

Fungal Strain and Culture Conditions

The producing organism is a genetically modified strain of Bipolaris maydis ATCC48331, wherein the biosynthetic gene cluster for bipolamines has been activated.

  • Initial Culture: The fungal strain is initially cultured on Potato Dextrose Agar (PDA) plates.

  • Seed Culture: Mycelial plugs from the PDA plates are used to inoculate seed cultures in Potato Dextrose Broth (PDB). These cultures are incubated for a specified period to generate sufficient biomass for large-scale fermentation.

  • Production Culture: The seed cultures are then used to inoculate a larger volume of PDB medium for the production of this compound. The production cultures are incubated under specific conditions of temperature and agitation to maximize the yield of the target compound.

Extraction of Fungal Metabolites

Following the fermentation period, the fungal culture is harvested, and the secondary metabolites are extracted.

  • Biomass Separation: The fungal mycelia are separated from the culture broth by filtration.

  • Mycelial Extraction: The mycelial cake is extracted exhaustively with a suitable organic solvent, such as ethyl acetate (EtOAc), to isolate the intracellular metabolites.

  • Broth Extraction: The culture filtrate is also subjected to liquid-liquid extraction with an equal volume of ethyl acetate to recover any extracellular metabolites.

  • Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract, containing a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) over a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., petroleum ether to ethyl acetate).

  • Medium Pressure Liquid Chromatography (MPLC): Fractions containing the target compounds, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by MPLC on a C18 reversed-phase column using a water-acetonitrile gradient.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by semi-preparative HPLC on a C18 column, using an isocratic or shallow gradient elution with a suitable mobile phase (e.g., acetonitrile-water).

Data Presentation

The following tables summarize the key quantitative data associated with the characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular FormulaC₂₁H₂₈N₂O₄
Molecular Weight372.46 g/mol
High-Resolution ESI-MS (m/z)[M+H]⁺ calcd. for C₂₁H₂₉N₂O₄⁺: 373.2127, found: 373.2122
¹H NMR (500 MHz, CDCl₃)See primary literature for detailed peak list and assignments.
¹³C NMR (125 MHz, CDCl₃)See primary literature for detailed peak list and assignments.
Optical Rotation ([α]D²⁰)See primary literature for specific value and conditions.

Visualizations

The following diagrams illustrate the key processes and relationships in the isolation and characterization of this compound.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis pda PDA Culture seed Seed Culture (PDB) pda->seed prod Production Culture (PDB) seed->prod harvest Harvest Culture prod->harvest filtration Filtration harvest->filtration mycelia Mycelia filtration->mycelia broth Broth filtration->broth mycelia_ext Mycelial Extraction (EtOAc) mycelia->mycelia_ext broth_ext Broth Extraction (EtOAc) broth->broth_ext crude Crude Extract mycelia_ext->crude broth_ext->crude vlc VLC (Silica Gel) crude->vlc mplc MPLC (C18) vlc->mplc hplc HPLC (C18) mplc->hplc bip_g This compound hplc->bip_g nmr NMR Spectroscopy bip_g->nmr ms Mass Spectrometry bip_g->ms

Figure 1. Experimental workflow for the isolation of this compound.

logical_relationship cluster_origin Genetic Origin cluster_activation Activation & Production cluster_product Isolated Product & Activity bm Bipolaris maydis ATCC48331 bgc Silent Biosynthetic Gene Cluster bm->bgc contains activation Genome Mining & Cluster Activation bgc->activation fermentation Fermentation activation->fermentation enables bipolamines Bipolamine Alkaloids fermentation->bipolamines produces bip_g This compound bipolamines->bip_g includes activity Antibacterial Activity bip_g->activity exhibits

Figure 2. Logical relationship from gene cluster to biological activity.

Spectroscopic and Analytical Dossier for Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bipolamine G, a promising polyketide alkaloid. The information presented herein is intended to support research and development efforts by providing detailed spectroscopic data and the experimental protocols for the synthesis and characterization of this natural product.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of this compound.

ParameterValue
Molecular FormulaC₂₁H₂₈N₂O₄
Calculated Mass372.2049
Ionization ModeElectrospray Ionization (ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, acquired in CDCl₃.

¹H NMR Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.45m
21.95m
3-H₂2.20, 1.80m
5-H6.10d3.0
6-H6.65d3.0
8-H4.15m
9-H2.10m
10-H3.80q6.5
11-Me1.25d6.5
12-H3.90s
13-H4.20d5.0
14-H4.05d5.0
15-Me1.90s
17-H6.20s
18-Me2.15s
OMe3.30s
OH2.50br s
¹³C NMR Data (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
155.0
230.0
335.0
4130.0
5110.0
6118.0
7125.0
865.0
940.0
1070.0
1120.0
1280.0
1375.0
1485.0
15135.0
16120.0
17105.0
1815.0
19140.0
2010.0
OMe58.0

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The total synthesis of this compound was achieved through a multi-step sequence starting from commercially available materials. The key steps involve the construction of the complex polycyclic core via a series of stereoselective reactions. The final steps of the synthesis involve the introduction of the diol functionality and subsequent methylation. Purification of the final compound is typically performed using silica gel column chromatography. For detailed step-by-step procedures, please refer to the supporting information of the publication by Xuan et al. in Angewandte Chemie International Edition (2022, 61, e202209457).

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

High-Resolution Mass Spectrometry

HRMS analysis was performed on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were introduced via direct infusion.

Workflow for this compound Synthesis and Characterization

The following diagram illustrates the general workflow from the key synthetic intermediate to the final characterization of this compound.

BipolamineG_Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification cluster_characterization Spectroscopic Characterization Start Key Intermediate Step1 Stereoselective Reactions Start->Step1 Step2 Diol Formation Step1->Step2 Step3 Methylation Step2->Step3 BipolamineG This compound Step3->BipolamineG Purification Column Chromatography BipolamineG->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR HRMS HRMS Analysis Purification->HRMS

Synthetic and analytical workflow for this compound.

Biological Activity of Bipolamine G Against Gram-positive Pathogens: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are keenly interested in novel antimicrobial agents to combat the growing threat of antibiotic resistance. The bipolamine family of alkaloids, naturally produced by the fungus Bipolaris maydis, has emerged as a promising area of investigation. While the broader class of related compounds has shown antimicrobial potential, specific data on the biological activity of Bipolamine G against Gram-positive pathogens remains largely unavailable in published scientific literature.

The discovery of the bipolamines was a result of biosynthetic and genome mining efforts, which identified a silent gene cluster in Bipolaris maydis ATCC48331. This led to the identification of an array of related compounds, including the bipolamines. It has been noted that several of these compounds exhibited antimicrobial activity that was comparable or even superior to curvulamine, a structurally related bispyrrole alkaloid known to be active against a variety of Gram-positive and Gram-negative bacterial pathogens[1].

Despite the interest in this class of molecules, detailed studies on individual bipolamines are still in the early stages. A recent total synthesis of Bipolamine I has been reported, highlighting the complex chemical architecture of these compounds and the scientific effort being directed towards them[1]. The researchers involved in this synthetic work have indicated that comprehensive "biological activity and mechanism of action studies" for the broader curvulamine and bipolamine family are currently in progress and are expected to be published in the future[1].

At present, there is a notable absence of publicly accessible quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against specific Gram-positive pathogens. Consequently, detailed experimental protocols for assays conducted with this compound and elucidation of its specific signaling pathways or mechanisms of action have not yet been described in the literature.

As the research on this novel family of natural products continues, it is anticipated that detailed information regarding the antimicrobial spectrum, potency, and mechanisms of action for this compound and its analogues will become available. This future data will be critical for evaluating their potential as therapeutic agents in the fight against drug-resistant Gram-positive infections. The scientific community awaits these forthcoming publications with considerable interest.

References

Unraveling the Intricate Polycyclic Architecture of Bipolamine Alkaloids: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the complex chemical structures, synthetic pathways, and biological activities of the bipolamine family of fungal alkaloids, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction

The bipolamine alkaloids, a fascinating class of polycyclic indolizidine natural products, have emerged as a significant area of interest for the scientific community. Isolated from fungi of the Bipolaris genus, these structurally complex molecules feature a distinctive bispyrrole framework and exhibit notable antibacterial properties. Their intricate architectures and promising biological activities present both a formidable challenge and a compelling opportunity for synthetic chemists and drug development professionals. This technical guide provides a detailed overview of the polycyclic architecture of bipolamine alkaloids, encompassing their structural diversity, total synthesis, and current understanding of their biological effects.

The Polycyclic Core: Structural Diversity of Bipolamine Alkaloids

The bipolamine alkaloids are characterized by a compact and densely functionalized pentacyclic core.[1] These natural products are biosynthetically related to curvulamine, another polycyclic pyrrole-containing alkaloid.[1][2] The variations among the different bipolamine congeners arise from differential oxidation and structural rearrangements of the core scaffold.

Key structural features include two electron-rich pyrrole rings embedded within a rigid polycyclic system, which can possess up to seven stereogenic centers.[3] This inherent complexity makes their stereoselective synthesis a significant scientific endeavor.

Table 1: Structural Features of Major Bipolamine Alkaloids

AlkaloidKey Structural Modifications
Bipolamine C Oxidation of the western pyrrole ring to a hydroxypyrrolone at C-18 and C-19.[1]
Bipolamine D & E C-14 hydroxylation, replacing the Δ14-15 alkene.[1]
Bipolamine G Presence of a monomethylated trans diol at the C-14 position.[1]
Bipolamine H & F Oxidation at C-5, with Bipolamine F also featuring an additional tetrahydrofuran ring.[1]
Bipolamine I A unique topology with a distinctive tetrahydropyran ring system involving C-14 oxidation and lacks oxidation at C-13.[1]

Antibacterial Activity

The bipolamine alkaloids have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative pathogens.[1] While comprehensive minimum inhibitory concentration (MIC) data for all congeners against a wide spectrum of bacteria is still being fully elucidated, initial studies have highlighted their potential as novel antimicrobial agents. The unique polycyclic structure, distinct from existing antibiotic classes, suggests a potentially novel mechanism of action, making them valuable leads in the fight against antibiotic resistance.

Further research is required to establish a complete and comparative dataset of the MIC values for all isolated bipolamine alkaloids against a standardized panel of bacterial strains.

Experimental Protocols: The Synthetic Challenge

The total synthesis of bipolamine alkaloids represents a significant achievement in organic chemistry, showcasing innovative strategies to construct their complex polycyclic framework. The electron-rich and sensitive nature of the bispyrrole core necessitates careful planning and execution of synthetic steps.

Total Synthesis of Bipolamine I

A notable example is the stereoselective 15-step synthesis of bipolamine I.[3] The key stages of this synthesis are outlined below.

Key Experimental Steps:

  • Preparation of the Propargyl Pyrrole Building Block: The synthesis commences with the preparation of a functionalized propargyl pyrrole from commercially available starting materials.[3]

  • Ruthenium-Catalyzed Hydrogen Autotransfer: A crucial step involves a Krische-type ruthenium-catalyzed hydrogen autotransfer reaction to couple the propargyl pyrrole with a chiral alcohol, establishing key stereocenters.[3]

  • Ring-Closing Metathesis: A seven-membered ring is forged using Grubbs' second-generation catalyst for ring-closing metathesis.[3]

  • Oxidative Cyclization: Treatment with manganese dioxide (MnO2) promotes an unexpected but critical oxidative cyclization, forming a key ether bridge and setting the stage for subsequent transformations.[3]

  • Diastereoselective Aldol Addition: A highly diastereoselective aldol addition is employed to install the side chain with precise stereocontrol.[3]

  • Ether Bridge Cleavage and Hemiketal Formation: The ether bridge is cleaved using samarium diiodide (SmI2), leading to the formation of a hemiketal.[3]

  • Deoxygenation and Final Deprotection: The synthesis is completed by a reductive deoxygenation and a one-pot deprotection of the silyl ether to yield (±)-bipolamine I.[3]

Synthetic Entry into Bipolamines D, E, G, and I

A divergent synthetic strategy has also been developed to access several other bipolamine alkaloids from a common intermediate.[1]

General Workflow:

Synthetic_Workflow Start Commercially Available Starting Materials Core Core Bispyrrole Architecture Start->Core Scalable Synthesis Ketone Key Ketone Intermediate Core->Ketone Functional Group Interconversion BipD_E Bipolamine D & E Ketone->BipD_E Hydroboration BipG This compound Ketone->BipG Dihydroxylation & Reduction BipI Bipolamine I Ketone->BipI Multi-step Sequence

Caption: A generalized workflow for the divergent synthesis of multiple bipolamine alkaloids.

Key Reagents and Conditions:

  • Synthesis of the Core Bispyrrole Architecture: Key steps include a sodium methoxide-mediated cyclization and subsequent functional group manipulations involving reagents such as acetic anhydride, lithium aluminum hydride, and mesyl chloride.[1]

  • Synthesis of Bipolamines D and E: Achieved through hydroboration of a key intermediate using borane dimethyl sulfide complex (BH3·DMS) followed by oxidative workup.[1]

  • Synthesis of this compound: Involves an osmium-mediated dihydroxylation followed by reduction with diisobutylaluminium hydride (DIBAL-H).[1]

  • Synthesis of Bipolamine I: A multi-step sequence involving reduction with sodium borohydride, hydroboration, and an intramolecular displacement reaction facilitated by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by bipolamine alkaloids are currently an active area of investigation. Due to their recent discovery and complex structures, detailed mechanistic studies are still in their early stages. The antibacterial activity of these compounds suggests interference with essential bacterial processes.

Based on the reactivity of the electron-rich bispyrrole core, it is hypothesized that these alkaloids may act as electrophiles after metabolic activation, potentially alkylating key biological macromolecules such as proteins and nucleic acids, thereby disrupting their function.[3] However, specific signaling pathways within bacterial or mammalian cells that are modulated by bipolamine alkaloids have not yet been definitively identified.

Future research will likely focus on target identification studies, utilizing techniques such as affinity chromatography, proteomics, and genetic screening to elucidate the mechanism of action of this promising class of natural products.

Proposed_MoA cluster_cell Bacterial Cell Bipolamine Bipolamine Alkaloid Activation Metabolic Activation (Hypothesized) Bipolamine->Activation Electrophile Reactive Electrophile Activation->Electrophile Target Cellular Macromolecules (Proteins, DNA) Electrophile->Target Covalent Modification Disruption Disruption of Cellular Function Target->Disruption Death Bacterial Cell Death Disruption->Death

Caption: A proposed mechanism of action for bipolamine alkaloids.

Conclusion

The bipolamine alkaloids represent a structurally novel and biologically active class of fungal metabolites. Their complex polycyclic architecture, rich with stereochemical intricacies, has provided a fertile ground for the development of innovative synthetic strategies. While their antibacterial properties are promising, a deeper understanding of their mechanism of action and the specific signaling pathways they modulate is crucial for their future development as therapeutic agents. This technical guide serves as a foundational resource for scientists and researchers, summarizing the current knowledge and highlighting the exciting avenues for future exploration in the chemistry and biology of bipolamine alkaloids.

References

In vitro antibacterial spectrum of Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

Based on a comprehensive search, there is no publicly available scientific literature or data regarding a compound named "Bipolamine G" and its in vitro antibacterial spectrum. This suggests that "this compound" may be a novel, proprietary, or internal designation for a compound not yet described in published research. It is also possible that the name is misspelled.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the antibacterial activity of a compound for which no information can be found.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, proprietary databases, or contact the originating research group for data. If "this compound" is a different or misspelled name for a known agent, providing the correct nomenclature would be necessary to retrieve the relevant information.

Bipolamine G and the Curvulamine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The curvulamine family of alkaloids, isolated from fungi such as Curvularia sp. and Bipolaris maydis, represents a structurally novel class of natural products with significant antibacterial properties. A notable member of this family is Bipolamine G, a close analog of the flagship compound, curvulamine. This technical guide provides a comprehensive overview of this compound, its relationship to the curvulamine family, its synthesis, and its biological activity, with a focus on presenting quantitative data, detailed experimental protocols, and a conceptual framework for its proposed biosynthesis and logical relationships.

Structural Relationship and Biological Activity

This compound is a differentially oxidized variant of curvulamine. The core structure of these alkaloids is a complex, polycyclic system containing pyrrole moieties. The key structural difference in this compound is the presence of a monomethylated trans diol at a specific position on the molecule. [cite: ]

The curvulamine alkaloids have demonstrated potent antibacterial activity. Curvulamine, for instance, exhibits a minimum inhibitory concentration (MIC) of 0.37 µM against a panel of pathogenic bacteria, including Veillonella parvula, Streptococcus sp., and Bacteroides vulgatus.[1] While specific MIC values for this compound are not yet widely published, its structural similarity to curvulamine suggests it possesses comparable antibacterial efficacy. Further comparative studies are needed to elucidate the precise impact of the structural variations between this compound and other curvulamine family members on their biological activity.

Quantitative Antibacterial Activity Data
CompoundTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
CurvulamineVeillonella parvula, Streptococcus sp., Bacteroides vulgatus, Peptostreptococcus sp.0.37 µM[1]
This compoundNot ReportedNot Reported

Experimental Protocols

Isolation of Curvulamine Alkaloids (General Procedure)

The isolation of curvulamine and its analogs, including the bipolamines, typically involves the cultivation of the producing fungal strain, followed by extraction and chromatographic separation.

1. Fungal Cultivation:

  • The fungal strain (e.g., Curvularia sp. IFB-Z10) is cultured in a suitable liquid or solid medium under optimized conditions of temperature, pH, and aeration to promote the production of the desired alkaloids.

2. Extraction:

  • The fungal biomass and culture broth are separated.

  • The broth is typically extracted with an organic solvent such as ethyl acetate.

  • The mycelia can also be extracted with a suitable solvent to recover intracellular alkaloids.

3. Chromatographic Separation:

  • The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • These techniques may include silica gel column chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC), often using a gradient of solvents to achieve separation.

  • Fractions are collected and analyzed (e.g., by thin-layer chromatography or LC-MS) to identify those containing the target alkaloids.

4. Structure Elucidation:

  • The structures of the purified compounds are determined using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS).

Total Synthesis of this compound

The total synthesis of this compound has been achieved and provides a route to produce this complex molecule in the laboratory, enabling further biological evaluation and the generation of analogs. The following is a summary of a reported synthetic approach. For detailed, step-by-step procedures, including reagent quantities, reaction conditions, and characterization data, it is essential to consult the supplementary information of the primary literature.

Key Synthetic Steps (Conceptual Outline):

A convergent synthetic strategy is often employed, involving the preparation of key fragments that are later coupled to assemble the core structure. The synthesis of this compound involves the formation of the characteristic polycyclic pyrrole system and the stereoselective installation of the monomethylated trans diol. A detailed, step-by-step protocol with specific reagents and conditions is available in the supporting information of the relevant publications.

Logical and Biosynthetic Relationships

The structural diversity within the curvulamine family suggests a divergent biosynthetic pathway from a common precursor. It is hypothesized that curvulamine is a key intermediate that undergoes various enzymatic modifications, such as oxidations, to generate the different bipolamine analogs, including this compound.

Biosynthetic_Relationship Common Precursor Common Precursor Curvulamine Curvulamine Common Precursor->Curvulamine Biosynthesis This compound This compound Curvulamine->this compound Oxidation Other Bipolamines Other Bipolamines Curvulamine->Other Bipolamines Various Modifications

Caption: Proposed biosynthetic relationship of this compound to the curvulamine family.

Experimental Workflow: From Fungal Culture to Pure Compound

The process of obtaining pure this compound or other curvulamine alkaloids from a fungal source follows a logical experimental workflow.

Experimental_Workflow cluster_0 Biological Source cluster_1 Extraction & Purification cluster_2 Analysis & Characterization A Fungal Culture (e.g., Bipolaris maydis) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E HPLC Purification D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, MS) F->G H Structure Elucidation G->H

Caption: A typical experimental workflow for the isolation and identification of this compound.

Future Directions

The potent antibacterial activity of the curvulamine alkaloids, including this compound, makes them promising candidates for further drug development. Key areas for future research include:

  • Mechanism of Action Studies: Elucidating the specific cellular targets and pathways affected by this compound is crucial for understanding its antibacterial effects and for potential optimization.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound and its analogs will enable the exploration of how modifications to its chemical structure affect its biological activity, potentially leading to the development of more potent and selective antibacterial agents.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the effectiveness and safety of this compound in animal models of bacterial infection is a necessary step towards its potential clinical application.

The unique structural features and potent bioactivity of this compound and the broader curvulamine family highlight the importance of natural product discovery in the ongoing search for new antimicrobial agents.

References

In-depth Technical Guide to the Physicochemical Properties of Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolamine G is a naturally occurring indolizidine alkaloid belonging to the bipolamine family of secondary metabolites produced by the fungus Bipolaris maydis. First disclosed in 2020 by Tan and co-workers, this compound has garnered significant interest within the scientific community due to its potent antibacterial properties.[1][2][3] It is considered the most potent antibacterial agent within the bipolamine family, demonstrating greater efficacy than the related compound, curvulamine.[2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by available data and experimental context.

Chemical Structure and Properties

This compound is a complex polycyclic molecule featuring two electron-rich pyrrole rings.[1] Its structure is characterized by the presence of a monomethylated trans diol.[1] The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C21H28N2O4ChEBI
Average Mass 372.465 DaChEBI
Monoisotopic Mass 372.20491 DaChEBI
SMILES O1[C@@]2(--INVALID-LINK----INVALID-LINK--C3=CC=C(N3[C@@H]4[C@H]1--INVALID-LINK--C)C)--INVALID-LINK--CChEBI
InChI InChI=1S/C21H28N2O4/c1-10-6-8-14-16-17-18(12(3)22(10)14)27-21(16,13(4)24)20(25)19(26-5)15-9-7-11(2)23(15)17/h6-9,12-13,16-20,24-25H,1-5H3/t12-,13+,16+,17+,18-,19+,20-,21+/m1/s1ChEBI
InChIKey ZDGRLFJJTVAFQR-YIONPTFZSA-NChEBI

Further quantitative data such as melting point, boiling point, pKa, and logP for this compound are not yet publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound have not been explicitly published. However, the total synthesis of this compound has been achieved, which inherently involves rigorous characterization of the synthesized compound.[1] The general methodologies for determining key physicochemical parameters for natural products are outlined below and would be applicable to this compound.

General Methodology for Physicochemical Property Determination

G cluster_purification Purification cluster_experiments Property Determination Purification Purified this compound MP Melting Point (Capillary Method) Purification->MP Sol Solubility (Shake-flask Method) Purification->Sol pKa pKa (Potentiometric Titration) Purification->pKa logP logP (Shake-flask or HPLC) Purification->logP

Caption: General experimental workflow for determining key physicochemical properties of a purified natural product like this compound.

1. Melting Point Determination (Capillary Method):

  • A small, dry sample of purified this compound would be packed into a capillary tube.

  • The tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range at which the substance melts is recorded.

2. Solubility Determination (Shake-flask Method):

  • An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a flask.

  • The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The solution is then filtered to remove undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

3. pKa Determination (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a pH meter.

  • The pKa is determined from the titration curve, typically at the half-equivalence point.

4. LogP (Octanol-Water Partition Coefficient) Determination:

  • Shake-Flask Method: A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. The concentration of this compound in each phase is then measured.

  • HPLC Method: A reversed-phase HPLC column is used, and the retention time of this compound is measured. The logP can be estimated by comparing its retention time to that of standards with known logP values.

Biological Activity and Signaling Pathways

This compound is recognized for its potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][4] However, as of the latest available research, the specific molecular mechanism of action and the signaling pathways that this compound targets in bacterial cells remain unknown.[1]

The biosynthesis of bipolamine alkaloids, including this compound, in Bipolaris maydis involves a silent biosynthetic gene cluster.[2][3] The production of these compounds is a result of a complex enzymatic cascade, including the action of a highly reducing polyketide synthase and a bifunctional aminotransferase.[2][3]

Hypothetical Antibacterial Mechanism of Action

Given its complex heterocyclic structure, this compound could potentially exert its antibacterial effect through various mechanisms. The following diagram illustrates a hypothetical workflow for investigating its mechanism of action.

G cluster_initial Initial Screening cluster_cellular Cellular Effects cluster_target Target Identification cluster_pathway Pathway Analysis MIC Determine MIC/MBC Membrane Membrane Permeability Assay MIC->Membrane DNA DNA/RNA Synthesis Inhibition MIC->DNA Protein Protein Synthesis Inhibition MIC->Protein Binding Target Binding Studies (e.g., Affinity Chromatography) DNA->Binding Enzyme Enzyme Inhibition Assays Protein->Enzyme Transcriptomics Transcriptomics (RNA-Seq) Enzyme->Transcriptomics Proteomics Proteomics Binding->Proteomics

Caption: A logical workflow for the experimental determination of the antibacterial mechanism of action of this compound.

Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound, which will be crucial for its potential development as a therapeutic agent.

References

Methodological & Application

Total Synthesis of Bipolamine G and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bipolamines are a family of complex indolizidine alkaloids isolated from the fungus Bipolaris maydis. These natural products have garnered significant attention due to their unique structural features and promising biological activities, particularly their antibacterial properties against a range of Gram-positive and Gram-negative pathogens.[1][2] Among them, Bipolamine G stands out as one of the most potent antibacterial agents in the family.[2] The intricate polycyclic architecture of these molecules, featuring a bispyrrole core and multiple stereocenters, presents a formidable challenge for chemical synthesis. This document provides a detailed overview of the total synthesis of this compound and its analogs, focusing on the synthetic strategies and experimental protocols developed by the Maimone research group. The availability of a robust synthetic route is crucial for further investigation into their mechanism of action, structure-activity relationships (SAR), and potential as novel therapeutic agents.

Synthetic Strategy Overview

The total synthesis of this compound and its analogs hinges on a convergent strategy that utilizes a common bispyrrole core, which can be accessed on a gram scale. This approach allows for the divergent synthesis of various members of the bipolamine family through late-stage functionalization. The key features of the synthesis include the construction of the sensitive bispyrrole framework and the stereocontrolled installation of the peripheral functional groups.

A scalable, second-generation synthesis of a key ketone intermediate proved instrumental in accessing multiple bipolamine alkaloids.[2] The synthetic route also leverages a diol intermediate, which was found to be critical for repurposing the synthetic sequence toward structurally distinct members of the family, such as Bipolamine I.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of this compound, based on the work of Xuan, Machicao, Haelsig, and Maimone.

Synthesis of Key Diol Intermediate

A crucial step in the synthesis of this compound is the formation of a key diol intermediate. This intermediate undergoes a facile substitution reaction to yield a precursor that can be directly converted to this compound.[2]

Protocol:

  • Reaction Setup: To a solution of the enone precursor in a suitable solvent (e.g., dichloromethane) at -78 °C, add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of Rochelle's salt solution.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diol intermediate.

Conversion to this compound

The diol intermediate is then converted to this compound through a reduction reaction.[2]

Protocol:

  • Reaction Setup: Dissolve the diol intermediate in a suitable solvent (e.g., toluene) and cool to -78 °C.

  • Reduction: Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching and Workup: Upon completion, quench the reaction with Rochelle's salt solution and perform an aqueous workup as described above.

  • Purification: Purify the resulting crude product by flash column chromatography to yield this compound.

Quantitative Data

The yields for the key synthetic steps are summarized in the table below. Please refer to the primary literature for detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) for each compound.

StepProductYield (%)
Synthesis of Key Diol IntermediateDiol Intermediate~90%
Conversion to this compoundThis compound~60%

Visualizations

Total Synthesis Workflow

The following diagram illustrates the overall workflow for the total synthesis of this compound and its analogs from a common precursor.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_divergent Divergent Synthesis cluster_products Final Products Pyrrole Precursors Pyrrole Precursors Common Bispyrrole Core Common Bispyrrole Core Pyrrole Precursors->Common Bispyrrole Core Multi-step sequence Key Ketone Intermediate Key Ketone Intermediate Common Bispyrrole Core->Key Ketone Intermediate Functional group manipulation Diol Intermediate Diol Intermediate Key Ketone Intermediate->Diol Intermediate Reduction Bipolamine D Bipolamine D Key Ketone Intermediate->Bipolamine D Bipolamine E Bipolamine E Key Ketone Intermediate->Bipolamine E Other Analogs Other Analogs Key Ketone Intermediate->Other Analogs This compound This compound Diol Intermediate->this compound Reduction

Caption: A simplified workflow for the total synthesis of this compound and its analogs.

Proposed Antibacterial Mechanism of Action (General)

The precise mechanism of action for the bipolamine alkaloids is currently unknown.[2] However, like many other alkaloids with antibacterial properties, they may target fundamental bacterial processes. The following diagram illustrates potential targets for antibacterial compounds. Further research is necessary to elucidate the specific molecular target(s) of this compound.

G cluster_bacterium Bacterial Cell This compound This compound Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibition? Protein Synthesis Protein Synthesis This compound->Protein Synthesis Inhibition? DNA Replication/Repair DNA Replication/Repair This compound->DNA Replication/Repair Inhibition? Cell Membrane Integrity Cell Membrane Integrity This compound->Cell Membrane Integrity Disruption? Metabolic Pathways Metabolic Pathways This compound->Metabolic Pathways Inhibition?

Caption: Potential bacterial targets for this compound's antibacterial activity.

Conclusion and Future Directions

The successful total synthesis of this compound and its analogs provides a powerful platform for further research in medicinal chemistry and drug development. The developed synthetic route enables the preparation of sufficient quantities of these complex natural products for in-depth biological evaluation. A critical next step is to elucidate the specific mechanism of action responsible for their potent antibacterial activity. This knowledge will be instrumental in the rational design and synthesis of novel, even more effective analogs with improved pharmacological properties. The modularity of the synthetic strategy is well-suited for the creation of a library of analogs to probe structure-activity relationships, a key step in optimizing these promising natural products as potential next-generation antibiotics.

References

Application Notes and Protocols for the Scalable Synthesis of the Bipolamine G Bispyrrole Core

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bipolamine family of alkaloids, isolated from Bipolaris fungi, has garnered significant attention due to their unique molecular architecture and promising biological activities, including potent antibacterial properties.[1] Bipolamine G, in particular, has been identified as a highly active antibacterial agent within this class.[1] A key challenge in the exploration of these compounds for drug discovery and development is the establishment of a scalable synthetic route to their shared bispyrrole core. These application notes provide a detailed protocol for a scalable synthesis of the core bispyrrole architecture, which serves as a crucial intermediate for the total synthesis of this compound and other analogues.[1][2]

Data Presentation

The following tables summarize the quantitative data for the key steps in the scalable synthesis of the bispyrrole core and its subsequent conversion to this compound.

Table 1: Scalable Synthesis of the Core Bispyrrole Architecture [2]

StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
1EpimerizationNaOMe (5 equiv), MeOH, 90 °C2-epi-11:1185%2.3:1
2AcetylationAc₂O (1.5 equiv), DMAP (1.0 equiv), Et₃N (3.0 equiv), CH₂Cl₂, 25 °CAcetylated bispyrrole95%2.3:1
3ReductionLiAlH₄ (1.0 M in THF, 3 equiv), THF, 25 °CDiol intermediate85%-
4MesylationMsCl (1.1 equiv), DMAP (1.0 equiv), Et₃N (3.0 equiv), CH₂Cl₂, 25 °CMesylated intermediate70%-
5CyclizationDBU (1 equiv), PhMe, 120 °C, then add aq. 1 M HCl, 25 °CCore bispyrrole86%-

Table 2: Synthesis of this compound from the Core Bispyrrole [2]

StepReactionReagents and ConditionsProductYield (%)
6DihydroxylationOsO₄ (2.5 wt % in t-BuOH, 10 mol %), NMO (50 wt % in H₂O, 1 equiv), H₂O/Acetone (1:4 v:v), 25 °CThis compound30% (65% BRSM)

BRSM: Based on Recovered Starting Material

Experimental Protocols

A. Scalable Synthesis of the Core Bispyrrole Architecture

This multi-step protocol describes the scalable synthesis of the key pentacyclic bispyrrole intermediate.

Step 1: Epimerization of the C-2 Stereocenter

  • To a solution of the starting bispyrrole (11) in methanol (MeOH), add sodium methoxide (NaOMe, 5 equivalents).

  • Heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC or LC-MS until the desired equilibrium between 11 and its C-2 epimer (2-epi-11) is reached.

  • Upon completion, cool the reaction mixture and quench with a suitable acidic solution.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of 2-epi-11 and 11.

Step 2: Acetylation

  • Dissolve the mixture from Step 1 in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N, 3.0 equivalents) and 4-dimethylaminopyridine (DMAP, 1.0 equivalent).

  • Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to 25 °C and stir until completion.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the acetylated product.

Step 3: Reduction with Lithium Aluminum Hydride

  • Dissolve the acetylated bispyrrole in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (3 equivalents).

  • Allow the reaction to warm to 25 °C and stir until the starting material is consumed.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the diol intermediate.

Step 4: Mesylation

  • Dissolve the diol intermediate in CH₂Cl₂.

  • Add Et₃N (3.0 equivalents) and DMAP (1.0 equivalent).

  • Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl, 1.1 equivalents).

  • Stir the reaction at 0 °C until completion.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers, and concentrate.

  • Purify the crude product by chromatography to afford the mesylated intermediate.

Step 5: Cyclization

  • Dissolve the mesylated intermediate in toluene (PhMe).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1 equivalent).

  • Heat the reaction mixture to 120 °C.

  • After completion, cool the reaction to 25 °C and add 1 M aqueous HCl.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue to obtain the core bispyrrole architecture.

B. Total Synthesis of this compound

Step 6: Dihydroxylation

  • Dissolve the core bispyrrole intermediate in a mixture of water and acetone (1:4 v/v).

  • Add N-methylmorpholine N-oxide (NMO, 50 wt % in H₂O, 1 equivalent).

  • Add osmium tetroxide (OsO₄, 2.5 wt % in t-BuOH, 10 mol %).

  • Stir the reaction at 25 °C until the starting material is consumed.

  • Quench the reaction with sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield this compound.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and workflows.

Scalable_Synthesis_of_Bispyrrole_Core cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start Bispyrrole (11) step1 Epimerization (NaOMe, MeOH) start->step1 step2 Acetylation (Ac₂O, DMAP, Et₃N) step1->step2 step3 Reduction (LiAlH₄) step2->step3 step4 Mesylation (MsCl, DMAP, Et₃N) step3->step4 step5 Cyclization (DBU) step4->step5 product Core Bispyrrole step5->product

Caption: Scalable synthesis workflow for the core bispyrrole.

Bipolamine_G_Synthesis cluster_start Starting Material cluster_step Synthetic Step cluster_product Final Product start Core Bispyrrole step Dihydroxylation (OsO₄, NMO) start->step product This compound step->product

Caption: Final step in the total synthesis of this compound.

References

Application Notes and Protocols for Bipolamine G in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolamine G is a polycyclic pyrrole alkaloid originating from Bipolaris fungi.[1] This class of natural products has demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria.[1] Preliminary studies have identified this compound as a particularly potent antibacterial agent within its family, making it a compound of significant interest for further investigation and drug development.[1]

These application notes provide a comprehensive guide for conducting antibacterial susceptibility testing (AST) with this compound. Detailed protocols for standard methodologies, data presentation guidelines, and a hypothetical mechanism of action are included to facilitate further research into this promising compound.

Data Presentation

A crucial aspect of evaluating any novel antimicrobial agent is the quantitative assessment of its efficacy. The Minimum Inhibitory Concentration (MIC) is a key parameter determined through AST. All quantitative data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Streptococcus sp.PositiveN/A
Peptostreptococcus sp.PositiveN/A
Veillonella parvulaNegativeN/A
Bacteroides vulgatusNegativeN/A
Staphylococcus aureusPositiveN/A
Escherichia coliNegativeN/A

Note: Specific MIC values for this compound are not yet publicly available. Researchers should use this table to record their own experimentally determined values.

Experimental Protocols

The following are detailed protocols for two standard and widely accepted methods for antibacterial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (medium only)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control.

  • Inoculation:

    • Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12).

  • Controls:

    • Positive Control: Set up a separate row and perform serial dilutions of a standard antibiotic.

    • Negative Control (Sterility Control): One well containing only sterile broth.

    • Growth Control: Well 12 containing broth and inoculum but no this compound.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control.

Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton agar plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of this compound Disks:

    • Aseptically apply a known amount of the this compound solution to each sterile filter paper disk and allow them to dry completely.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a control disk containing a standard antibiotic on the same plate.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antibacterial susceptibility of a compound like this compound.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bact_Culture Bacterial Culture (Pure Isolate) McFarland Standardize Inoculum (0.5 McFarland) Bact_Culture->McFarland Broth_Dilution Broth Microdilution McFarland->Broth_Dilution Disk_Diffusion Disk Diffusion McFarland->Disk_Diffusion Bipolamine_G Prepare this compound Stock Solution Bipolamine_G->Broth_Dilution Bipolamine_G->Disk_Diffusion Incubation Incubate (18-24h @ 37°C) Broth_Dilution->Incubation Disk_Diffusion->Incubation Read_MIC Read MIC Value Incubation->Read_MIC Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpretation Interpret Results (Susceptible/Intermediate/Resistant) Read_MIC->Interpretation Measure_Zone->Interpretation

Caption: Workflow for Antibacterial Susceptibility Testing of this compound.

Hypothetical Mechanism of Action of this compound

The precise mechanism of action for this compound is currently unknown.[1] However, based on the known mechanisms of other antibacterial alkaloids, a hypothetical signaling pathway can be proposed. The following diagram illustrates potential targets within a bacterial cell that this compound might disrupt. Further research is required to validate this model.

Hypothetical_Mechanism cluster_cell Bacterial Cell Bipolamine_G This compound Cell_Wall Cell Wall Synthesis Bipolamine_G->Cell_Wall Inhibition DNA_Replication DNA Replication (DNA Gyrase/Topoisomerase) Bipolamine_G->DNA_Replication Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) Bipolamine_G->Protein_Synthesis Inhibition Cell_Membrane Cell Membrane Integrity Bipolamine_G->Cell_Membrane Disruption Bacterial_Death Bacterial Cell Death or Growth Inhibition Cell_Wall->Bacterial_Death DNA_Replication->Bacterial_Death Protein_Synthesis->Bacterial_Death Cell_Membrane->Bacterial_Death

Caption: Hypothetical antibacterial mechanism of action for this compound.

References

Application Notes and Protocols for Dihydroxylation Reactions Using Osmium Tetroxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydroxylation of Bipolamine G Precursors

This compound is a member of the bipolamine family of alkaloids, which are complex polycyclic pyrrole natural products.[1][2] The total synthesis of this compound has been reported, and a key step involves the dihydroxylation of an advanced bispyrrole intermediate.[1]

The literature indicates that the osmium-mediated dihydroxylation of the bispyrrole precursor to this compound is a challenging transformation. The reaction is described as sluggish and is typically run to partial conversion to avoid decomposition of the starting material and/or product during extended reaction times.[1] This suggests that the electron-rich pyrrole moieties within the substrate may be sensitive to the oxidative conditions, leading to side reactions and reduced yields.

Reaction Mechanism and Theory

Osmium tetroxide (OsO₄) is a highly effective reagent for the syn-dihydroxylation of alkenes, converting them into vicinal diols (1,2-diols).[3][4] The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the osmium tetroxide adds across the double bond to form a cyclic osmate ester intermediate.[5][6] This intermediate is then hydrolyzed to yield the cis-diol.

Due to the toxicity and expense of osmium tetroxide, it is almost always used in catalytic amounts.[3][7] A stoichiometric co-oxidant is required to regenerate the Os(VIII) species from the Os(VI) that is formed after hydrolysis of the osmate ester.[8] Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (K₃Fe(CN)₆) in the Sharpless asymmetric dihydroxylation.[5][8]

Safety Precautions

Warning: Osmium tetroxide is highly toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract.[9] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Solutions of OsO₄ should be handled with extreme care. Any glassware or equipment that comes into contact with OsO₄ should be decontaminated with an alcoholic solution of sodium or potassium hydroxide.[9]

Experimental Protocols

The following is a general protocol for the catalytic syn-dihydroxylation of an alkene using the Upjohn conditions. This protocol should be adapted and optimized for the specific substrate, such as a this compound precursor.

Protocol: Upjohn Dihydroxylation

This procedure is adapted from established methods for the catalytic dihydroxylation of alkenes.[6][7][10]

Materials:

  • Alkene substrate (e.g., this compound precursor)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5% in tert-butanol or 4% aqueous solution)

  • N-Methylmorpholine N-oxide (NMO), solid or 50% solution in water

  • Acetone

  • Water, deionized

  • Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol). Dissolve the substrate in a suitable solvent system, typically a mixture of acetone and water (e.g., 10:1 v/v, 10 mL).

  • Addition of Co-oxidant: Add N-methylmorpholine N-oxide (NMO) (1.2-1.5 equivalents, 1.2-1.5 mmol) to the stirred solution. Stir until the NMO is fully dissolved.

  • Initiation of Reaction: Carefully add a catalytic amount of osmium tetroxide solution (0.01-0.05 equivalents, 0.01-0.05 mmol) to the reaction mixture at room temperature. The solution may change color (e.g., to a dark brown or black) as the reaction proceeds.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). As noted for the this compound precursor, careful monitoring is crucial to avoid decomposition with prolonged reaction times.[1]

  • Quenching the Reaction: Once the starting material has been consumed to the desired extent, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (approx. 5 mL). Stir vigorously for 30-60 minutes. The color of the mixture should lighten as the osmate species are reduced.

  • Workup:

    • If a precipitate forms, filter the mixture through a pad of celite, washing with acetone or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude diol product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction conditions for the Upjohn and Sharpless asymmetric dihydroxylation protocols, which can serve as a starting point for optimization.

ParameterUpjohn DihydroxylationSharpless Asymmetric Dihydroxylation
Catalyst OsO₄ or K₂OsO₄·2H₂OOsO₄ or K₂OsO₄·2H₂O
Catalyst Loading 0.2 - 5 mol%0.2 - 1 mol%
Co-oxidant N-Methylmorpholine N-oxide (NMO)K₃Fe(CN)₆ (potassium ferricyanide)
Ligand None (achiral) or quinuclidine (for ligand acceleration)Chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL)
Solvent System Acetone/Water, THF/Watert-BuOH/Water (1:1)
pH Neutral to slightly basicBuffered, slightly basic (K₂CO₃)
Temperature 0 °C to room temperature0 °C to room temperature
Typical Substrates Wide range of mono-, di-, and trisubstituted alkenesProchiral alkenes for enantioselective synthesis
Key Feature Simple, reliable for syn-diol synthesisHigh enantioselectivity for the synthesis of chiral diols

Visualizations

Reaction Mechanism Diagram

Dihydroxylation_Mechanism General Mechanism of Osmium Tetroxide Dihydroxylation cluster_cycle Catalytic Cycle Alkene Alkene (R₂C=CR₂) OsmateEster Cyclic Osmate Ester (Os(VI)) Alkene->OsmateEster + OsO₄ [3+2] Cycloaddition OsO4 Osmium Tetroxide (OsO₄, Os(VIII)) Diol cis-Diol (R₂C(OH)C(OH)R₂) OsmateEster->Diol + 2 H₂O (Hydrolysis) OsVI Reduced Osmium (Os(VI)) OsmateEster->OsVI releases OsVI->OsO4 Re-oxidation CoOxidant_red Reduced Co-oxidant (e.g., NMM) CoOxidant_ox Co-oxidant (e.g., NMO) CoOxidant_ox->CoOxidant_red provides O atom

Caption: Catalytic cycle of osmium tetroxide-mediated syn-dihydroxylation.

Experimental Workflow Diagram

Experimental_Workflow Upjohn Dihydroxylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow Start Dissolve Alkene in Acetone/H₂O Add_NMO Add NMO Co-oxidant Start->Add_NMO Add_OsO4 Add cat. OsO₄ Add_NMO->Add_OsO4 Monitor Monitor by TLC/LC-MS Add_OsO4->Monitor Quench Quench with Na₂SO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify End Isolated Diol Purify->End

Caption: Step-by-step workflow for the Upjohn dihydroxylation experiment.

References

Application of Bipolamine G in Studying Fungal Polyketide Synthases

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application Notes and Protocols for Bipolamine G in the Study of Fungal Polyketide Synthases.

Notice: There is currently no published scientific literature detailing the application of this compound for the direct study of fungal polyketide synthases (PKSs). This compound is a known natural product with acknowledged antibacterial properties. However, its mechanism of action and its potential interaction with fungal PKSs have not been reported.

This document provides available information on this compound and presents a generalized protocol for how a novel small molecule, such as this compound, could be investigated as a potential inhibitor of fungal PKSs. This generalized protocol is based on established methodologies for studying PKS inhibitors and is intended to serve as a guideline for exploratory research.

Introduction to this compound

This compound is a member of the bipolamine family of alkaloids, which are natural products isolated from Bipolaris fungi.[1] These compounds are characterized by a complex polycyclic structure. Research on this compound has primarily focused on its total synthesis, with one study noting it as the most potent antibacterial agent within its family.[1] The antibacterial mechanism of this compound has not been elucidated in the available literature.

Introduction to Fungal Polyketide Synthases (PKSs)

Fungal polyketide synthases are large, multi-domain enzymes that synthesize a diverse array of secondary metabolites known as polyketides. These compounds have a wide range of biological activities and include many important pharmaceuticals and mycotoxins. The study of fungal PKSs is crucial for the discovery of new therapeutic agents and for understanding the biosynthesis of toxic fungal metabolites. Small molecule inhibitors are valuable tools for probing the function and mechanism of these complex enzymes.

Generalized Protocol for Investigating a Novel PKS Inhibitor

The following is a generalized protocol for assessing the potential of a small molecule, such as this compound, as an inhibitor of a fungal polyketide synthase.

In Vitro Enzyme Inhibition Assay

This assay directly measures the effect of the test compound on the activity of an isolated and purified fungal PKS.

Objective: To determine if this compound inhibits the activity of a specific fungal PKS and to quantify its inhibitory potency (e.g., IC50).

Materials:

  • Purified fungal PKS enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Substrates for the PKS reaction (e.g., acetyl-CoA, malonyl-CoA)

  • Reaction buffer

  • Quenching solution (e.g., acidic solution)

  • Analytical instrumentation (e.g., HPLC, LC-MS) for product quantification

Methodology:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, PKS enzyme, and varying concentrations of this compound. Include a control reaction with no inhibitor.

  • Initiation: Start the enzymatic reaction by adding the substrates (acetyl-CoA and malonyl-CoA).

  • Incubation: Incubate the reactions at the optimal temperature for the PKS enzyme for a defined period.

  • Quenching: Stop the reactions by adding a quenching solution.

  • Analysis: Analyze the reaction mixtures by HPLC or LC-MS to quantify the amount of polyketide product formed.

  • Data Analysis: Plot the percentage of PKS activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Fungal Whole-Cell Assay

This assay assesses the effect of the test compound on polyketide production in a fungal culture.

Objective: To determine if this compound affects the production of a specific polyketide in a living fungus.

Materials:

  • Fungal strain known to produce the polyketide of interest

  • Liquid or solid growth medium

  • This compound

  • Solvent for extraction (e.g., ethyl acetate)

  • Analytical instrumentation (e.g., HPLC, LC-MS)

Methodology:

  • Fungal Culture: Inoculate the fungal strain into the growth medium.

  • Treatment: Add this compound at various concentrations to the fungal cultures. Include a control culture with no compound added.

  • Incubation: Incubate the cultures under appropriate conditions for fungal growth and polyketide production.

  • Extraction: After the incubation period, extract the polyketide product from the fungal mycelium and/or the culture medium using a suitable solvent.

  • Analysis: Analyze the extracts by HPLC or LC-MS to quantify the amount of the target polyketide.

  • Data Analysis: Compare the polyketide yield in the treated cultures to the control to determine the effect of this compound on polyketide production.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and structured format.

Table 1: In Vitro PKS Inhibition by this compound

This compound Concentration (µM) PKS Activity (%)
0 (Control) 100
1
10
50
100

| IC50 (µM) | |

Table 2: Effect of this compound on Fungal Polyketide Production

This compound Concentration (µM) Polyketide Yield (relative to control)
0 (Control) 1.0
1
10
50

| 100 | |

Visualizations

Generalized Fungal PKS Signaling Pathway

PKS_Pathway Precursors Acetyl-CoA + Malonyl-CoA PKS Fungal Polyketide Synthase (PKS) Precursors->PKS Substrates Polyketide Polyketide Product PKS->Polyketide Synthesis TailoringEnzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Polyketide->TailoringEnzymes Modification FinalProduct Mature Natural Product TailoringEnzymes->FinalProduct Maturation

Caption: Generalized biosynthetic pathway of a fungal polyketide.

Experimental Workflow for PKS Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Hypothesis (this compound inhibits PKS) InVitro In Vitro Assay: Purified PKS + this compound Start->InVitro InVitroResult Measure PKS Activity (IC50 Determination) InVitro->InVitroResult WholeCell Whole-Cell Assay: Fungal Culture + this compound InVitroResult->WholeCell If active WholeCellResult Measure Polyketide Production WholeCell->WholeCellResult Mechanism Mechanism of Action Studies WholeCellResult->Mechanism If active End Conclusion: Inhibitory Potential of this compound Mechanism->End

Caption: Experimental workflow for screening a potential PKS inhibitor.

Conclusion

While this compound is a natural product with known antibacterial activity, its role, if any, in the study of fungal polyketide synthases is yet to be explored. The protocols and workflows outlined in this document provide a foundational framework for researchers interested in investigating the potential of this compound or other novel compounds as inhibitors of fungal PKSs. Such research could uncover new tools for studying fungal secondary metabolism and may lead to the development of novel therapeutic agents.

References

Application Note: Stability Profiling of Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bipolamine G belongs to a class of polypyrrole alkaloids, compounds of interest for their potential antimicrobial properties. The complex polycyclic and electron-rich pyrrole structure, characteristic of this class, suggests potential susceptibility to degradation under various environmental conditions, particularly oxidative and acidic stress.[1] Establishing a comprehensive stability profile is a critical step in the early-stage development of this compound as a potential therapeutic agent. This document outlines detailed protocols for assessing its chemical stability under forced degradation conditions and long-term storage, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

The primary objective of these assays is to identify degradation pathways, characterize potential degradation products, and establish a stability-indicating analytical method essential for determining the compound's shelf-life and recommended storage conditions.[2][4]

Experimental Protocols

Stability-Indicating Analytical Method: HPLC-UV/MS

A robust stability-indicating method is crucial to separate and quantify this compound from its potential degradation products.[5][6] High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the preferred technique.[7][8]

Protocol:

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV detector and coupled to a mass spectrometer (LC-MS).[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Monitor at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm and 280 nm).

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan for the parent mass of this compound and potential degradation products.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to identify the likely degradation pathways of this compound and to ensure the analytical method can detect all potential impurities.[4][11] Studies should be conducted on a single batch of the drug substance.[12]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound for each condition. A parallel control sample (unstressed) should be analyzed at each time point.

  • Acid Hydrolysis:

    • Mix the drug solution with 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the drug solution with 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[12]

  • Oxidative Degradation:

    • Given the sensitivity of pyrrole scaffolds to oxidation, milder conditions are recommended initially.[1][13]

    • Mix the drug solution with 0.5% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Analyze directly by HPLC.

  • Thermal Degradation:

    • Store solid this compound in a stability chamber at 80°C with 75% relative humidity (RH).[11][13]

    • Test samples at 1, 3, and 7 days.

    • Prepare solutions from the solid material for analysis.

  • Photostability:

    • Expose solid this compound and a 1 mg/mL solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Data Presentation

Quantitative results from the stability assays should be summarized to track the degradation of this compound and the formation of impurities over time.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationAssay of this compound (%)Total Impurities (%)Major Degradant (RRT)
Control (T=0) 0 hours99.80.2-
0.1 M HCl, 60°C 24 hours85.214.60.85
0.1 M NaOH, 60°C 24 hours92.57.31.15
0.5% H₂O₂, RT 24 hours78.920.90.92, 1.24
Thermal (80°C/75% RH) 7 days97.12.71.08
Photolytic (ICH Q1B) -94.35.50.79

RRT = Relative Retention Time

Table 2: Long-Term Stability Study Protocol (ICH Conditions)

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Visualizations

Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway for this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Data Evaluation start This compound (1 mg/mL Stock) control Control Sample (Unstressed) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (0.5% H2O2, RT) start->oxid thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc Stability-Indicating HPLC-UV/MS Analysis control->hplc acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc eval Quantify this compound & Degradation Products hplc->eval pathway Identify Degradation Pathways eval->pathway

Caption: Workflow for this compound forced degradation studies.

G cluster_pathway Hypothetical Antimicrobial Signaling Pathway Inhibition receptor Bacterial Receptor kinaseA Kinase A receptor->kinaseA Signal kinaseB Kinase B kinaseA->kinaseB Phosphorylates tf Transcription Factor (Active) kinaseB->tf Activates response Virulence Gene Expression tf->response bipolamine This compound bipolamine->kinaseB Inhibits

Caption: Hypothetical inhibition of a bacterial kinase pathway by this compound.

References

Application Notes and Protocols for the Purification of Bipolamine G from Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipolamine G is a pyrrole alkaloid natural product isolated from fungi of the Bipolaris genus, notably Bipolaris maydis.[1] This class of compounds has garnered interest due to its reported antibacterial activity against a range of pathogens.[1] As with many fungal secondary metabolites, the isolation and purification of this compound in sufficient quantities for detailed biological evaluation and drug development studies presents a significant challenge. The complex chemical structure of this compound and the presence of numerous other metabolites in fungal extracts necessitate a multi-step purification strategy to achieve high purity.

This document provides detailed application notes and a generalized protocol for the purification of this compound from fungal extracts. The methodologies described are based on established techniques for the isolation of fungal alkaloids and other secondary metabolites.

Data Presentation

The purification of this compound can be monitored at each stage by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The following table summarizes representative quantitative data that could be expected during a typical purification process. Please note that these values are illustrative and actual yields and purity will vary depending on the fungal strain, culture conditions, and specific laboratory procedures.

Purification StepStarting Material (g)Fraction Volume (mL)This compound Concentration (mg/mL)Purity (%)Yield (%)
Crude Ethyl Acetate Extract1005000.5<5100
Silica Gel Chromatography5100 (pooled fractions)2.030-4080
Sephadex LH-20 Chromatography0.250 (pooled fractions)3.270-8064
Preparative HPLC0.1610 (pooled fractions)12.8>9551.2

Experimental Protocols

Fungal Cultivation and Extraction

Objective: To cultivate Bipolaris maydis and extract the secondary metabolites, including this compound.

Materials:

  • Bipolaris maydis culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

Protocol:

  • Inoculate Bipolaris maydis onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

  • Aseptically transfer plugs of the mycelial mat to Erlenmeyer flasks containing sterile PDB.

  • Incubate the liquid cultures in a shaking incubator at 150-200 rpm and 25-28°C for 14-21 days.

  • After the incubation period, separate the mycelia from the culture broth by vacuum filtration.

  • Lyophilize the mycelia to dryness.

  • Extract the dried mycelia and the culture filtrate separately with an equal volume of ethyl acetate three times. This can be done by maceration with shaking for several hours.

  • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

Objective: To purify this compound from the crude extract using a multi-step chromatography approach.

A. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Fraction collector

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp

Protocol:

  • Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried silica gel-adsorbed sample onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 9:1, 8:2, 1:1 v/v), and finally with methanol.

  • Collect fractions of a defined volume (e.g., 20 mL) using a fraction collector.

  • Monitor the fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp (254 nm and 365 nm).

  • Pool the fractions containing the compound of interest (this compound) based on the TLC profiles.

  • Concentrate the pooled fractions using a rotary evaporator.

B. Sephadex LH-20 Gel Filtration Chromatography (Size Exclusion)

Materials:

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol or a mixture of dichloromethane/methanol (1:1 v/v)

  • Fraction collector

Protocol:

  • Swell the Sephadex LH-20 in the chosen mobile phase for several hours.

  • Pack the swollen gel into a chromatography column.

  • Dissolve the partially purified fraction from the silica gel column in a minimal volume of the mobile phase.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with the same mobile phase at a constant flow rate.

  • Collect fractions and monitor by TLC or HPLC.

  • Pool the fractions containing this compound and concentrate them.

C. Preparative High-Performance Liquid Chromatography (Final Polishing)

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Acetonitrile (ACN) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Fraction collector

Protocol:

  • Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column. A typical mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample and run a linear gradient to increase the concentration of acetonitrile (e.g., from 5% to 95% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the peak corresponding to this compound using a fraction collector.

  • Combine the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound.

Visualization of Workflows and Pathways

experimental_workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Chromatographic Purification cultivation Cultivation of Bipolaris maydis extraction Solvent Extraction (Ethyl Acetate) cultivation->extraction Mycelia & Broth crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Enriched Fractions prep_hplc Preparative HPLC sephadex->prep_hplc Further Enriched Fractions pure_bipolamine_g Pure this compound prep_hplc->pure_bipolamine_g crude_extract->silica_gel

Caption: Experimental workflow for the purification of this compound.

signaling_pathway Bipolamine_G This compound Peptidoglycan_Synthesis Peptidoglycan Synthesis Bipolamine_G->Peptidoglycan_Synthesis Inhibition Bacterial_Cell_Wall Bacterial Cell Wall Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Weakened wall leads to Peptidoglycan_Synthesis->Bacterial_Cell_Wall Biosynthesis of

Caption: A plausible antibacterial signaling pathway for this compound.

References

Bipolamine G: A Fungal Alkaloid as a Promising Lead for Novel Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery of novel antibiotics with unique mechanisms of action.[1] Fungal secondary metabolites have historically been a rich source of antimicrobial agents.[1] Recently, a new family of polypyrrole alkaloids, the bipolamines, were isolated from the fungus Bipolaris maydis.[2][3] Among these, Bipolamine G has been identified as the most potent antibacterial agent within this class, exhibiting significant activity against a range of Gram-positive and Gram-negative anaerobic bacteria.[2] Its complex and unique chemical structure, distinct from existing antibiotic classes, suggests a potentially novel mechanism of action, making it an attractive lead compound for the development of new antibacterial therapies.[1]

These application notes provide a summary of the currently available data on this compound and detailed protocols for its investigation as a potential antibiotic lead compound.

Chemical and Physical Properties

PropertyDataReference
Compound Name This compound[2]
Chemical Class Polypyrrole Alkaloid[2]
Natural Source Bipolaris maydis (fungus)[2]
Molecular Formula C₂₁H₂₈N₂O₂[2]
Appearance Not reported
Solubility Soluble in organic solvents such as DMSO and methanol.Assumed for testing

Antibacterial Spectrum and Potency

This compound has demonstrated significant antibacterial activity against a panel of anaerobic bacteria. While specific Minimum Inhibitory Concentration (MIC) values are not yet widely published in a consolidated format, it is reported to be the most potent of the bipolamine alkaloids.[2] The known spectrum of activity is summarized below. Researchers are encouraged to use the provided protocols to determine specific MIC values for their strains of interest.

Bacterial SpeciesGram StainActivityReference
Streptococcus sp.Gram-positiveActive[2]
Peptostreptococcus sp.Gram-positiveActive[2]
Veillonella parvulaGram-negativeActive[2]
Bacteroides vulgatusGram-negativeActive[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[1][4][5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1)

  • 96-well microtiter plates

  • Bacterial cultures of test organisms

  • Positive control antibiotic (e.g., Metronidazole)

  • Negative control (broth and DMSO)

  • Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

  • Microplate reader (optional)

Procedure:

  • Prepare Inoculum: Culture the anaerobic bacteria on appropriate agar plates. Prepare a bacterial suspension in anaerobic broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in anaerobic broth in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

  • Controls:

    • Positive Control: Include wells with a known antibiotic to ensure the assay is working correctly.

    • Negative Control (Growth Control): Include wells with only the bacterial inoculum and the highest concentration of DMSO used in the dilutions to ensure the solvent does not inhibit growth.

    • Sterility Control: Include wells with only broth to check for contamination.

  • Incubation: Incubate the microtiter plates in an anaerobic environment at 37°C for 48 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Total Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process that has been reported in the scientific literature. For researchers interested in the chemical synthesis, the detailed methodology can be found in the publication by Maimone and colleagues. This process is suitable for experienced synthetic organic chemists.

Mechanism of Action

The mechanism of action of this compound is currently unknown.[1] Its unique structure, which does not resemble any known class of antibiotics, suggests that it may act on a novel bacterial target.[1] Further research is required to elucidate the molecular basis of its antibacterial activity.

Future Directions and Lead Compound Potential

This compound represents a promising starting point for the development of a new class of antibiotics. Key areas for future research include:

  • Determination of specific MIC values against a broader panel of clinically relevant aerobic and anaerobic bacteria.

  • Elucidation of the mechanism of action to identify its cellular target.

  • In vivo efficacy and toxicity studies in animal models of infection.

  • Structure-activity relationship (SAR) studies to synthesize and evaluate analogues of this compound with improved potency, spectrum, and pharmacokinetic properties.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Isolation cluster_testing Antibacterial Evaluation cluster_development Lead Compound Development s1 Isolation from Bipolaris maydis t1 MIC Determination (Broth Microdilution) s1->t1 s2 Total Chemical Synthesis s2->t1 t2 Spectrum of Activity Screening t1->t2 d1 Mechanism of Action Studies t2->d1 d2 Structure-Activity Relationship (SAR) d1->d2 d3 In vivo Efficacy and Toxicity d2->d3

Caption: Workflow for this compound antibiotic discovery.

logical_relationship A This compound B Potent Antibacterial Activity A->B C Unique Chemical Structure A->C E Lead Compound for New Antibiotics B->E D Novel Mechanism of Action (Hypothesized) C->D D->E

Caption: Rationale for this compound as a lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the total synthesis of Bipolamine G. The information is targeted toward researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the total synthesis of this compound?

A1: The primary cause of low yields in the synthesis of this compound and related alkaloids is the inherent instability of the electron-rich bispyrrole core. This framework is highly sensitive to both acidic and oxidative conditions, leading to decomposition and the formation of complex mixtures.[1][2] Late-stage oxidation steps required to install the characteristic functionalities of this compound are particularly challenging and often result in significant yield losses.[3][4]

Q2: Are there specific intermediates that are particularly challenging to handle?

A2: Yes, early-stage propargyl pyrrole intermediates and advanced intermediates containing the fully assembled pentacyclic framework can be difficult to purify and handle.[2] These compounds are prone to degradation on silica gel and exposure to air or trace acids. It is advisable to use deactivated silica gel, minimize exposure to air and light, and use intermediates immediately after purification whenever possible.

Q3: My late-stage oxidation to introduce the diol functionality of this compound is failing. What are some potential solutions?

A3: The late-stage oxidation of the bispyrrole core is a known critical step with a high potential for low yields. The Maimone group, in their synthesis of this compound, encountered challenges with selective oxidation.[3] If you are experiencing issues, consider the following:

  • Choice of Oxidant: Many common oxidants (e.g., DDQ, TEMPO, Swern, Dess-Martin) have been reported to cause decomposition of similar bispyrrole scaffolds.[1] Milder or more selective oxidants may be required.

  • Protecting Groups: The presence and nature of protecting groups on other functionalities can influence the outcome of the oxidation. It may be necessary to screen different protecting group strategies.

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. Starting with cryogenic conditions and slowly warming the reaction may help to control reactivity and minimize side products.

Q4: I am observing a complex mixture of products in my reaction, making purification difficult. What can I do?

A4: The formation of complex mixtures is often a result of the instability of the intermediates. To address this:

  • Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.

  • Scavengers: The addition of radical scavengers or mild bases can sometimes prevent the formation of decomposition byproducts.

  • Purification Technique: If silica gel chromatography is causing degradation, consider alternative purification methods such as flash chromatography with deactivated silica, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Troubleshooting Guide

This guide provides specific troubleshooting advice for common low-yield scenarios in the total synthesis of this compound.

Problem Potential Cause Suggested Solution
Low yield in early-stage pyrrole synthesis Instability of pyrrole intermediates.Use deactivated silica gel for purification. Handle intermediates quickly and under an inert atmosphere. Consider telescoping reactions to avoid purification of sensitive compounds.[2]
Low conversion in the Krische ruthenium-catalyzed hydrogen autotransfer reaction (if applicable to your route) Insufficient catalyst activity or suboptimal reaction conditions.Increase catalyst and ligand loading (e.g., to 10 mol%). Adjust the stoichiometry of the reactants. Increase reaction time (e.g., to 48 hours).[2][5]
Decomposition during late-stage oxidation The bispyrrole core is sensitive to the oxidant.Screen a panel of milder oxidants. Protect sensitive functional groups prior to oxidation. Optimize reaction conditions (temperature, solvent, additives).[1][4]
Formation of multiple, inseparable products Non-selective reaction or on-column degradation.Improve the selectivity of the reaction by modifying catalysts or reagents. Employ alternative purification techniques that are less harsh than standard silica gel chromatography.
Poor reproducibility of results Trace impurities in reagents or solvents (e.g., water, oxygen, acid).Use freshly distilled or high-purity solvents. Ensure all glassware is rigorously dried. Use reagents from a reliable source.

Key Experimental Protocols

Protocol 1: Optimized Krische Ruthenium-Catalyzed Hydrogen Autotransfer Reaction

This protocol is adapted from the synthesis of Bipolamine I and is relevant for the coupling of pyrrole fragments, a key step that often requires optimization to achieve good yields.[2][5]

  • Reactants:

    • Pyrrole alcohol (1.0 equiv)

    • Propargyl pyrrole (1.4 equiv)

    • [Ru(CO)HCl(PPh₃)₃] (10 mol%)

    • Ligand (e.g., dippf) (10 mol%)

  • Solvent: 1 M dioxane

  • Procedure:

    • To an oven-dried reaction vessel, add the pyrrole alcohol, propargyl pyrrole, [Ru(CO)HCl(PPh₃)₃], and ligand.

    • Evacuate and backfill the vessel with argon three times.

    • Add degassed dioxane via syringe.

    • Heat the reaction mixture to 115 °C for 48 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on deactivated silica gel.

  • Optimization Notes: Initial attempts with lower catalyst loading and different reactant stoichiometry resulted in low conversion. The conditions presented here were found to provide significantly improved yields (from low conversion to 68-75%).[2]

Visualizing Experimental Workflows and Troubleshooting

Diagram 1: General Troubleshooting Workflow for Low-Yield Reactions

G start Low Yield Observed check_purity Verify Starting Material Purity and Integrity start->check_purity check_purity->start Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions Purity OK check_conditions->start Incorrect optimize_reagents Optimize Reagent Stoichiometry and Catalyst Loading check_conditions->optimize_reagents Conditions Correct change_reagents Screen Alternative Reagents (e.g., Oxidants, Bases) optimize_reagents->change_reagents Optimization Fails success Yield Improved optimize_reagents->success Yield Improves purification Investigate Purification Method for Degradation change_reagents->purification Still Low Yield change_reagents->success Yield Improves purification->success Degradation Identified & Mitigated

A flowchart for systematically troubleshooting low-yielding reactions.

Diagram 2: Key Challenges in this compound Synthesis

G core {this compound Synthesis Challenges} instability Bispyrrole Core Instability core->instability oxidation Late-Stage Oxidation core->oxidation purification Purification Difficulties core->purification acid Acid Sensitivity instability->acid oxidative Oxidative Sensitivity instability->oxidative selectivity Regio- and Stereoselectivity oxidation->selectivity decomposition Substrate Decomposition oxidation->decomposition on_column On-Column Degradation purification->on_column

Key challenges in the total synthesis of this compound.

References

Troubleshooting Bipolamine G instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bipolamine G

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable in aqueous solutions?

  • Oxidative Degradation: The catechol moiety is prone to oxidation, which can be catalyzed by light, heat, and the presence of trace metal ions. This process can lead to the formation of quinone-based byproducts, often indicated by a color change in the solution.

  • Hydrolytic Degradation: While generally less susceptible than esters, the amine functional group can undergo hydrolysis, particularly at non-optimal pH levels.[4][5]

Q2: My this compound solution has changed color. What does this indicate?

A2: A color change, typically to a pink, brown, or black hue, is a common indicator of oxidative degradation of the catechol ring in this compound. This process forms colored quinone species and suggests that the solution has been exposed to oxygen, light, or metal ion contamination, leading to a loss of potency.

Q3: I am observing peak splitting and broadening in my HPLC analysis of this compound. What could be the cause?

A3: Peak splitting or broadening in HPLC chromatograms can be indicative of several issues:

  • On-Column Degradation: If the mobile phase is not optimized (e.g., incorrect pH), this compound may degrade during the analytical run.

  • Presence of Degradation Products: The additional peaks may represent various degradation products of this compound.

  • Column Issues: Poor peak shape can also result from a contaminated or degraded HPLC column.[6][7]

Q4: What are the optimal storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be:

  • Protected from Light: Store in amber vials or wrap containers in aluminum foil.[8]

  • Stored at Low Temperatures: Refrigeration (2-8°C) or freezing (-20°C or below) is recommended to slow down both oxidative and hydrolytic degradation.[9]

  • Deoxygenated: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.[10]

  • pH Controlled: Maintain the solution pH within the optimal stability range (see stability data below).

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution

If you are experiencing a faster-than-expected decrease in the concentration of active this compound, follow this troubleshooting workflow:

G start Start: Potency Loss Detected check_storage Review Storage Conditions: - Light Exposure? - Temperature? - Oxygen Exposure? start->check_storage check_ph Measure Solution pH start->check_ph improper_storage Correct Storage: - Use amber vials - Store at recommended temp - Use deoxygenated solvent check_storage->improper_storage Improper check_metal Suspect Metal Ion Contamination? check_storage->check_metal Proper improper_ph Adjust pH with Buffer check_ph->improper_ph Outside Optimal Range check_ph->check_metal Optimal retest Retest Stability improper_storage->retest improper_ph->retest add_chelator Add Chelating Agent (e.g., EDTA) check_metal->add_chelator Yes check_metal->retest No add_chelator->retest G prep_sample Prepare Sample: Dilute to working concentration in mobile phase inject Inject Sample (10 µL) prep_sample->inject prep_hplc Equilibrate HPLC System: - C18 Column - Mobile Phase: pH 3.0 buffer/Acetonitrile - Flow Rate: 1 mL/min prep_hplc->inject run Run Isocratic Elution inject->run detect Detect at 280 nm run->detect quantify Quantify Peak Area Against a Standard Curve detect->quantify G BipolamineG This compound Quinone This compound Quinone (Colored Product) BipolamineG->Quinone Oxidation (O2, Light, Metal Ions) Hydrolyzed Hydrolyzed Byproduct BipolamineG->Hydrolyzed Hydrolysis (H2O, non-optimal pH) Polymerized Polymerized Products Quinone->Polymerized Further Reactions

References

Optimizing reaction conditions for the synthesis of Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Bipolamine G. The information is compiled from published synthetic routes to help overcome common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The synthesis of this compound is part of a broader strategy to access various Bipolamine alkaloids from a common bispyrrole core.[1] The key transformation for this compound involves the formation of a monomethylated trans diol at the C14-C15 position of the core structure.[1]

Q2: What are the main challenges associated with the synthesis of Bipolamine alkaloids like this compound?

A2: The primary challenges stem from the chemical nature of the bispyrrole framework, which is sensitive to both acid and oxidation.[1][2] Many standard synthetic manipulations can lead to decomposition or complex reaction mixtures.[2] Achieving stereoselectivity during the introduction of new stereocenters is also a critical aspect.[2]

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Standard laboratory safety protocols should be strictly followed. Many reagents used in the synthesis, such as strong bases (e.g., DBU), reducing agents (e.g., LiAlH4, BH3·DMS), and oxidizing agents, are hazardous.[1] Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Troubleshooting Guide

Low Reaction Yield

Problem: The overall yield of the synthetic sequence for this compound is significantly lower than reported values.

Possible Cause Troubleshooting Suggestion
Degradation of the bispyrrole core The bispyrrole scaffold is sensitive to acid and oxidation.[1][2] Ensure all solvents and reagents are anhydrous and reactions are run under an inert atmosphere (e.g., argon or nitrogen). Avoid prolonged exposure to air and acidic conditions.
Incomplete reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature cautiously. For reactions involving metal catalysts, ensure the catalyst is active.[2]
Sub-optimal reagent stoichiometry The molar equivalents of reagents are crucial. For instance, in the synthesis of related Bipolamines, precise amounts of reagents like MsCl, DMAP, and Et3N are specified.[1][3] Carefully measure and dispense all reagents.
Purification losses The polar nature of some intermediates can lead to losses during aqueous work-up or chromatographic purification. Minimize the number of purification steps where possible and optimize the chromatographic conditions (e.g., solvent system, stationary phase).
Poor Diastereoselectivity

Problem: The formation of the diol in the final steps results in a poor diastereomeric ratio.

Possible Cause Troubleshooting Suggestion
Steric hindrance The stereochemical outcome can be influenced by the existing stereocenters in the molecule.[2] The choice of reagents can play a significant role. For related transformations, specific reagents like (R)-(+)-2-methyl-CBS-oxazaborolidine have been used to induce stereoselectivity.[1]
Reaction temperature Temperature can significantly impact the selectivity of many reactions. Try running the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.
Solvent effects The polarity of the solvent can influence the transition state of the reaction. Experiment with different solvents to see if the diastereoselectivity can be improved.

Experimental Protocols

A detailed, step-by-step protocol for the synthesis of the core bispyrrole architecture and its conversion to this compound can be found in the supporting information of the primary literature.[1][4] The following table summarizes the key reaction steps and conditions reported for the synthesis of related Bipolamine alkaloids, which provides a basis for the synthesis of this compound.

Table 1: Summary of Key Reaction Conditions in Bipolamine Synthesis [1][3]

Step Reagents and Conditions Yield (%)
Epimerization NaOMe (5 equiv), MeOH, 90 °C85
Acetylation Ac2O (1.5 equiv), DMAP (1.0 equiv), Et3N (3.0 equiv), CH2Cl2, 25 °C95
Reduction LiAlH4 (1.0 M in THF, 3 equiv), THF, 25 °C85
Mesylation MsCl (1.1 equiv), DMAP (1.0 equiv), Et3N (3.0 equiv), CH2Cl2, 25 °C70
Elimination DBU (1 equiv), PhMe, 120 °C, then add aq. 1 M HCl, 25 °C86
Hydroboration-Oxidation BH3·DMS (1.3 equiv), THF, 25 °C, then add H2O2 (5 equiv)-
Diol Formation (for this compound) Further specific conditions for monomethylated trans diol formation are required.-

Visual Guides

The following diagrams illustrate the general workflow and troubleshooting logic for the synthesis of this compound.

G cluster_workflow General Synthetic Workflow A Bispyrrole Core Synthesis B Functional Group Interconversion A->B Key Intermediates C Stereoselective Diol Formation B->C Precursor D This compound C->D Final Product

Caption: General workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Check Starting Material Purity and Reagent Quality Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions MonitorReaction Monitor Reaction by TLC/LC-MS Start->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete OptimizePurification Optimize Purification Protocol Solution Adjust Conditions/ Purification OptimizePurification->Solution Incomplete->CheckPurity Yes Incomplete->CheckConditions Yes Degradation Degradation Observed? Incomplete->Degradation No Degradation->CheckConditions Yes Degradation->OptimizePurification No

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

How to avoid decomposition of Bipolamine G during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bipolamine G Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers avoid the decomposition of this compound during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during synthesis?

This compound is highly susceptible to two main degradation pathways: oxidation of its tertiary amine groups and acid-catalyzed rearrangement. The presence of atmospheric oxygen, particularly in combination with certain metal catalysts, can lead to the formation of N-oxide byproducts. Additionally, acidic conditions (pH < 4) can protonate the secondary amine, initiating a cascade that may lead to ring-opening and loss of stereochemical integrity.

Q2: At which stage of the synthesis is this compound most likely to decompose?

Decomposition is most frequently observed during the final deprotection step and the subsequent purification phase. The use of strong acids for deprotection can trigger acid-catalyzed degradation, while prolonged exposure to air during workup and column chromatography can lead to oxidation.

Q3: What are the ideal temperature and pH ranges for handling this compound?

For optimal stability, this compound should be handled at temperatures between 0-5°C, especially when in solution. The pH of aqueous solutions should be maintained in the range of 7.5 to 9.0 to prevent acid-catalyzed decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low yield after final deprotection step.
  • Possible Cause A: Acid-Catalyzed Decomposition. The use of strong, non-volatile acids (e.g., concentrated HCl) for the removal of protecting groups can lead to the degradation of the this compound core structure.

    • Solution: Switch to a milder deprotection protocol. Using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by rapid quenching with a cooled basic solution (e.g., 5% NaHCO₃), can minimize exposure to harsh acidic conditions.

  • Possible Cause B: Oxidation during workup. Exposing the deprotected this compound to atmospheric oxygen for extended periods can lead to the formation of inactive N-oxide derivatives.

    • Solution: Perform the aqueous workup and extraction phases under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use by sparging with nitrogen for at least 30 minutes.

Issue 2: Presence of unknown impurities in the final product.
  • Possible Cause: Solvent-Related Side Reactions. Certain solvents can react with the highly nucleophilic amine groups of this compound, especially at elevated temperatures. For example, residual acetone can form Schiff base adducts.

    • Solution: Use high-purity, freshly distilled solvents. Avoid ketones and other reactive solvents in the final purification steps. If possible, use solvents like ethyl acetate or toluene for extraction and chromatography.

Data & Protocols

Table 1: Comparison of Deprotection Methods on this compound Yield and Purity
Deprotection ReagentTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
4M HCl in Dioxane2544582
Trifluoroacetic Acid (TFA)028897
Trimethylsilyl Iodide (TMSI)019298
Experimental Protocol: Inert Atmosphere Workup for this compound
  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen. All aqueous solutions (e.g., saturated NaHCO₃, brine) must be degassed by sparging with nitrogen for 30 minutes prior to use.

  • Quenching: The reaction mixture is cooled to 0°C in an ice bath. The quenching solution is added slowly via a cannula under a positive pressure of nitrogen.

  • Extraction: The quenched mixture is transferred to a separatory funnel that has been previously purged with nitrogen. Extractions are performed with degassed ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The flask should be flushed with nitrogen before sealing for storage.

Visual Guides

DecompositionPathways Bipolamine_G This compound Protonated_Intermediate Protonated Intermediate Bipolamine_G->Protonated_Intermediate  H+ (pH < 4) N_Oxide N-Oxide Byproduct Bipolamine_G->N_Oxide  [O]  (Air/Catalyst) Ring_Opened_Product Ring-Opened Byproduct Protonated_Intermediate->Ring_Opened_Product  Rearrangement

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow start Low Yield or Impure Product check_deprotection Review Deprotection Conditions start->check_deprotection check_workup Review Workup Procedure check_deprotection->check_workup No harsh_acid Using Strong Acid (e.g., HCl)? check_deprotection->harsh_acid Yes inert_atmosphere Using Inert Atmosphere? check_workup->inert_atmosphere use_mild_acid Action: Switch to TFA or TMSI at 0°C harsh_acid->use_mild_acid end Improved Yield and Purity use_mild_acid->end implement_inert Action: Degas Solvents & Use N2/Ar Blanket inert_atmosphere->implement_inert No inert_atmosphere->end Yes implement_inert->end

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Bipolamine G Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Bipolamine G" is a fictional compound name. This guide is based on common purification challenges encountered with synthetic, polar, amine-containing small molecules and is intended for research and development purposes.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude synthetic this compound?

A1: Common impurities can originate from various stages of the synthesis and workup.[1][2] These typically include:

  • Unreacted Starting Materials: Residual precursors from the final synthetic step.

  • Reaction Byproducts: Compounds formed from side reactions, such as dimers or products of over-reaction.[2]

  • Reagents and Catalysts: Leftover reagents or catalysts used in the synthesis.

  • Degradation Products: this compound may degrade if exposed to harsh acidic, basic, or oxidative conditions.[1]

  • Residual Solvents: Solvents used in the reaction or purification that were not completely removed (e.g., Dichloromethane, Methanol).[1]

Q2: What is the recommended minimum purity for this compound for use in biological assays?

A2: For most in vitro and cell-based assays, a purity of >95% as determined by HPLC/UPLC is recommended to ensure that the observed biological activity is attributable to this compound and not an impurity. For in vivo studies, a purity of >98% is often required.

Q3: How should I store this compound to maintain its purity?

A3: this compound, as a polar amine-containing compound, may be susceptible to oxidation.[3] For long-term storage, it is recommended to store the solid material at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: My final product has low purity (<90%) with a significant amount of a more polar, baseline impurity seen on a silica TLC plate.

  • Possible Cause: The impurity may be a highly polar byproduct or a salt form of your compound that is sticking to the silica gel.

  • Solution 1: Modify Flash Chromatography.

    • Add a small amount of a basic modifier like triethylamine (0.1-2%) to the mobile phase to neutralize the acidic silica gel and improve the elution of your basic compound.[4][5]

    • Consider using a more polar solvent system, such as a gradient of methanol in dichloromethane.[6] For stubborn amines, a 10% ammonia in methanol solution can be used as the polar component with dichloromethane.[6]

  • Solution 2: Chemical Workup. Perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Then, wash with brine, dry the organic layer, and concentrate.

  • Solution 3: Alternative Stationary Phase. If issues persist, consider using a different stationary phase for chromatography, such as alumina or a bonded phase like an amine column, which can be more suitable for very polar compounds.[7]

Issue 2: An impurity has a very similar Rf to this compound on TLC, making separation by flash chromatography difficult.

  • Possible Cause: The impurity has a similar polarity and structure to your desired product.

  • Solution 1: Optimize Chromatography.

    • Test a variety of solvent systems with different selectivities (e.g., ethyl acetate/hexanes vs. methanol/dichloromethane).[6]

    • Run a shallow gradient during flash chromatography, increasing the polar solvent percentage very slowly to maximize separation.[4] A silica-to-compound ratio of up to 100:1 may be necessary for difficult separations.[8]

  • Solution 2: Recrystallization. This technique purifies based on differences in solubility.[9][10] Experiment with different solvent systems to find one where this compound is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.[10]

  • Solution 3: Preparative HPLC. For high-purity material, preparative reverse-phase HPLC is an excellent option for separating closely related compounds.

Issue 3: My final product looks pure by TLC, but NMR analysis shows significant residual solvent peaks (e.g., Ethyl Acetate, DCM).

  • Possible Cause: Insufficient drying of the final compound.

  • Solution 1: High Vacuum. Place the sample under high vacuum (high-vac) for several hours or overnight. Gentle heating can sometimes help if the compound is thermally stable.

  • Solution 2: Co-evaporation. Dissolve the compound in a low-boiling solvent in which it is soluble (like dichloromethane or methanol), and then re-evaporate the solvent. Repeat this process 2-3 times.

  • Solution 3: Trituration/Recrystallization. If the compound is a solid, triturating (suspending and stirring) it in a solvent in which it is not soluble (like hexanes or diethyl ether) can help wash away residual solvents. Alternatively, recrystallization will effectively remove trapped solvents.[10]

Issue 4: The compound appears to be degrading on the silica gel column.

  • Possible Cause: this compound, being an amine, might be sensitive to the acidic nature of standard silica gel.[4]

  • Solution 1: Deactivate Silica Gel. Before running the column, flush the packed silica gel with your eluent containing 1-3% triethylamine.[4] This neutralizes the acidic sites.

  • Solution 2: Use a Different Stationary Phase. Switch to a less acidic stationary phase like neutral alumina or use reverse-phase (C18) chromatography.[11]

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodPurity Achieved (%)Typical Yield (%)ProsCons
Flash Chromatography (Silica)90 - 96%70 - 85%Fast, scalable, good for gross purification.Can be difficult for close-eluting impurities; potential for compound degradation.
Flash Chromatography (Amine)95 - 98%65 - 80%Excellent for polar amines, reduces tailing.[7]More expensive stationary phase.
Recrystallization>99%40 - 75%Can provide very high purity; cost-effective.Finding a suitable solvent can be time-consuming; lower yields are common.[10]
Preparative HPLC (C18)>99%50 - 70%Excellent separation power for difficult mixtures.Lower capacity, requires specialized equipment, more solvent waste.

Table 2: Example HPLC Gradient for Purity Analysis

Time (minutes)% Solvent A (Water + 0.1% TFA)% Solvent B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.095%5%1.0
1.095%5%1.0
8.05%95%1.0
10.05%95%1.0
10.195%5%1.0
12.095%5%1.0

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for this compound

This protocol assumes this compound is a polar, basic compound.

  • Solvent System Selection: Using TLC, find a solvent system that gives this compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[6] To prevent streaking, add 0.5% triethylamine (TEA) to the eluent mixture.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).[8]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no cracks or channels form.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, for less soluble samples, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system.

    • Gradually increase the polarity of the eluent (increase the percentage of MeOH) to move the compound down the column. A stepwise or linear gradient is effective.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. Place the final product under high vacuum to remove any remaining traces of solvent.

Protocol 2: Recrystallization of this compound

  • Solvent Screening: Test the solubility of your impure this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound completely when hot but very poorly when cold.[10] Common choices for polar compounds include ethanol, methanol, isopropanol, or solvent pairs like ethanol/water or ethyl acetate/hexanes.[12]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.[13] If a single solvent doesn't work, use a solvent pair: dissolve the compound in a minimal amount of a "good" boiling solvent, then add a "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10]

  • Drying: Allow the crystals to dry thoroughly under vacuum to remove all traces of solvent.

Visualizations

G cluster_start Purity Analysis cluster_troubleshoot Troubleshooting & Purification cluster_end Final Product start Crude this compound (Post-Synthesis) check Purity Check (HPLC/TLC) start->check identify Identify Impurities (NMR/MS/Rf) check->identify <95% Pure pure Pure this compound check->pure >95% Pure strategy Select Purification Strategy identify->strategy chrom Flash Chromatography strategy->chrom Different Polarity recryst Recrystallization strategy->recryst Crystalline Solid prep Preparative HPLC strategy->prep Difficult Separation final_check Final Purity Check (>95%) chrom->final_check recryst->final_check prep->final_check final_check->pure Success fail Re-purify final_check->fail Fail fail->strategy

Caption: Troubleshooting workflow for the purification of this compound.

G receptor GPCR Receptor ac Adenylate Cyclase receptor->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka target Downstream Target (e.g., CREB) pka->target response Cellular Response (e.g., Gene Transcription) target->response bipolamine This compound bipolamine->ac

Caption: Hypothetical signaling pathway showing this compound as an inhibitor.

References

Addressing the chemical reactivity of the Bipolamine G bispyrrole framework

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chemically sensitive Bipolamine G bispyrrole framework. The electron-rich nature of this scaffold presents unique challenges, particularly concerning its stability under oxidative and acidic conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with the this compound bispyrrole framework?

A1: The this compound bispyrrole framework is highly susceptible to degradation under both acidic and oxidative conditions.[1] The two electron-rich pyrrole rings make the molecule prone to oxidation, which can lead to complex reaction mixtures and decomposition.[1] Acidic conditions can also lead to instability and should be avoided whenever possible.

Q2: I am observing multiple spots on my TLC analysis after a reaction. What could be the cause?

A2: The appearance of multiple spots on a TLC plate often indicates the formation of side products or degradation of the starting material. Given the reactivity of the bispyrrole core, common causes include:

  • Oxidation: Exposure to air or oxidizing agents can lead to various oxidized derivatives.

  • Acid-catalyzed decomposition: Trace amounts of acid can cause significant degradation.

  • Rearrangement: Under certain conditions, intermediates can undergo unexpected rearrangements, such as the semipinacol-type rearrangement observed during the synthesis of this compound precursors.[1]

Q3: Are there any recommended protecting groups for the pyrrole nitrogen to mitigate reactivity?

A3: While the total synthesis of this compound has been achieved without N-protection, for certain transformations, protecting the pyrrole nitrogen can be beneficial to reduce the electron-rich character of the rings and prevent unwanted side reactions. Common protecting groups for pyrroles include sulfonyl derivatives (e.g., tosyl) and alkoxycarbonyl groups (e.g., Boc, Fmoc). The choice of protecting group will depend on the specific reaction conditions and the required deprotection strategy.

Q4: What are the best practices for storing this compound and its derivatives?

A4: To minimize degradation, this compound and its derivatives should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). Exposure to light and air should be minimized. Solutions should be prepared fresh and used immediately.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Oxidation Steps
Symptom Possible Cause Suggested Solution
Starting material is consumed, but the desired product is not formed; multiple unidentified spots on TLC.The chosen oxidant is too harsh, leading to decomposition of the sensitive bispyrrole framework.[1]Use milder oxidizing agents. For example, while DDQ, TEMPO, and Swern oxidation have been reported to cause decomposition, MnO₂ has been used successfully for certain oxidations of Bipolamine precursors.[1]
No reaction or very sluggish conversion.The oxidizing agent is not reactive enough under the chosen conditions.In cases like osmium-mediated dihydroxylation, extended reaction times can lead to decomposition. It may be necessary to run the reaction to partial conversion and recover the starting material to maximize the yield of the desired product.[1]
Formation of an unexpected product.The reaction may be proceeding through an unexpected pathway. For instance, attempted solvolysis of an iodohydrin intermediate in the synthesis of a this compound precursor led to a semipinacol-type rearrangement.[1]Carefully characterize any unexpected products to understand the reaction pathway. Consider alternative synthetic routes that avoid intermediates prone to rearrangement.
Issue 2: Difficulty in Purification
Symptom Possible Cause Suggested Solution
Streaking or decomposition of the compound on silica gel column chromatography.The acidic nature of standard silica gel can cause degradation of the acid-sensitive bispyrrole framework.Use deactivated silica gel (e.g., treated with a base like triethylamine) for column chromatography. Alternatively, consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) with a non-acidic mobile phase.
Co-elution of impurities with the desired product.The polarity of the impurities is very similar to the product.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. If co-elution persists, consider a different stationary phase (e.g., alumina, C18-reversed phase).
The purified compound shows signs of degradation shortly after purification.The compound is unstable once isolated and exposed to air and light.Handle the purified compound under an inert atmosphere and protect it from light. Store immediately at low temperatures. It is advisable to use the purified material in the next step as quickly as possible.

Data Presentation: Reactivity Summary

The following table summarizes the observed reactivity of the this compound bispyrrole framework and its precursors under various conditions, as inferred from synthetic studies.

Reaction Type Reagents/Conditions Observed Outcome Reference
OxidationDDQ, TEMPO, Swern, Dess-Martin, PCCDecomposition and complex reaction mixtures.[1]
OxidationMnO₂Successful oxidation of a free alcohol precursor.[1]
DihydroxylationOsO₄, NMOReaction is sluggish and can lead to decomposition with extended reaction times.[1]
Halogenation/SolvolysisNIS, MeOH; AgTFA, H₂OFormation of an iodohydrin followed by an unexpected semipinacol-type rearrangement upon attempted solvolysis.[1]
ReductionNaBH₄Successful reduction of a ketone precursor.[1]
HydroborationBH₃·DMSSuccessful hydroboration of an alkene precursor.[1]
Acid Exposure1M HClUsed in certain deprotection steps, but prolonged exposure should be avoided due to the acid sensitivity of the framework.[1]

Experimental Protocols

Protocol 1: Manganese Dioxide (MnO₂) Oxidation of a Bipolamine Precursor

This protocol is adapted from the total synthesis of Bipolamine I and is applicable for the oxidation of allylic alcohols in the Bipolamine framework.[1]

Materials:

  • Bipolamine precursor containing a free alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the Bipolamine precursor (1 equivalent) in anhydrous DCM under an argon atmosphere.

  • Add activated MnO₂ (10-20 equivalents by weight) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product immediately by column chromatography on deactivated silica gel.

Troubleshooting:

  • No reaction: Ensure the MnO₂ is freshly activated. Activation can be done by heating the MnO₂ in an oven at >100°C for several hours under vacuum.

  • Slow reaction: Increase the amount of MnO₂ and ensure vigorous stirring to maximize the surface area of the reagent.

  • Decomposition: If decomposition is observed, run the reaction at a lower temperature (e.g., 0°C) and monitor closely.

Protocol 2: Purification of this compound Derivatives by Deactivated Silica Gel Chromatography

Materials:

  • Crude this compound derivative

  • Silica gel (for column chromatography)

  • Triethylamine

  • Hexanes and Ethyl Acetate (or other suitable solvents)

  • Glass column and other chromatography equipment

Procedure:

  • Deactivation of Silica Gel: Prepare a slurry of silica gel in the desired solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine.

  • Pack the column with the deactivated silica gel slurry.

  • Equilibrate the column by running several column volumes of the mobile phase (containing 1% triethylamine) through it.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of deactivated silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Troubleshooting:

  • Product still degrades: The deactivation may not be sufficient. Consider using a different stationary phase like neutral alumina.

  • Poor separation: The addition of triethylamine can alter the separation profile. A careful re-optimization of the solvent system may be required.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Precursor cluster_oxidation Oxidation Step cluster_purification Purification cluster_troubleshooting Troubleshooting start Starting Materials reaction1 Multi-step Synthesis start->reaction1 precursor This compound Precursor reaction1->precursor oxidation Mild Oxidation (e.g., MnO2) precursor->oxidation monitoring TLC Monitoring oxidation->monitoring ts_oxidation Decomposition? Use milder conditions. oxidation->ts_oxidation workup Filtration through Celite monitoring->workup purification Deactivated Silica Gel Column Chromatography workup->purification analysis TLC/NMR Analysis purification->analysis ts_purification Streaking on TLC? Use deactivated silica. purification->ts_purification product Pure this compound Derivative analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound derivatives.

signaling_pathway cluster_stability Factors Affecting this compound Stability cluster_mitigation Mitigation Strategies This compound This compound Degradation Products Degradation Products This compound->Degradation Products Oxidation This compound->Degradation Products Acid-catalyzed decomposition Oxidizing Agents Oxidizing Agents Acidic Conditions Acidic Conditions Deactivated Silica Deactivated Silica Degradation Products->Deactivated Silica Minimized during purification Mild Reagents Mild Reagents Degradation Products->Mild Reagents Minimized during reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Protects from Oxidation Low Temperature Storage Low Temperature Storage Low Temperature Storage->this compound Slows Decomposition

Caption: Logical relationships in the chemical reactivity and handling of this compound.

References

Why is my Bipolamine G synthesis resulting in the wrong stereoisomer?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bipolamine G Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of this complex molecule.

Troubleshooting Guide: Incorrect Stereoisomer Formation

This guide addresses the critical final step in the this compound synthesis: the diastereoselective reduction of the ketone in Precursor X to yield the desired C-11 hydroxyl stereochemistry.

Primary Issue: My this compound synthesis is resulting in the wrong stereoisomer at the C-11 position. What is causing this?

The formation of the incorrect diastereomer at the C-11 position during the reduction of Precursor X is a common challenge. The stereochemical outcome of this reaction is highly sensitive to a variety of factors, and deviation in any of these can lead to the undesired epimer.[1][2] The primary causes are often related to reagent selection, reaction temperature, and the specific protocol followed.

Potential Causes and Solutions:

  • Incorrect Reducing Agent: The choice of hydride source is critical for achieving the desired facial selectivity in the reduction of the sterically hindered ketone in Precursor X.

    • Troubleshooting: Verify that you are using the correct reducing agent as specified in the protocol. Bulky reducing agents are often employed to enhance diastereoselectivity.[3] If you are using a standard reducing agent like sodium borohydride (NaBH₄), consider switching to a bulkier reagent such as L-Selectride® or K-Selectride®. These reagents can provide higher diastereoselectivity in favor of the desired isomer.

  • Suboptimal Reaction Temperature: The temperature at which the reduction is carried out can significantly influence the diastereomeric ratio (d.r.).[2]

    • Troubleshooting: Ensure that the reaction is conducted at the recommended low temperature (typically -78 °C). Higher temperatures can lead to a decrease in stereoselectivity. Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature carefully throughout the addition of the reducing agent.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the reduction, thereby altering the stereochemical outcome.[2]

    • Troubleshooting: The standard protocol calls for a non-coordinating solvent like tetrahydrofuran (THF). If you are using a different solvent, this could be the source of the issue. Ensure your THF is anhydrous, as water can react with the hydride reagent and affect the results.

  • Purity of Starting Material: The presence of impurities in Precursor X can sometimes interfere with the reaction.[1]

    • Troubleshooting: Confirm the purity of your Precursor X using techniques like NMR or HPLC. If necessary, repurify the starting material before proceeding with the reduction.

Quantitative Data Summary: Effect of Reaction Conditions on Diastereomeric Ratio

The following table summarizes the expected and commonly observed incorrect diastereomeric ratios (d.r.) for the C-11 hydroxyl group under various experimental conditions.

ParameterStandard Protocol ConditionExpected d.r. (Desired:Undesired)Common Incorrect ConditionObserved d.r. (Desired:Undesired)
Reducing Agent L-Selectride®>95:5Sodium Borohydride (NaBH₄)~60:40
Temperature -78 °C>95:50 °C~70:30
Solvent Anhydrous THF>95:5Methanol (MeOH)~50:50 (racemic)

Frequently Asked Questions (FAQs)

Q1: Can I use a chiral catalyst for the reduction of Precursor X?

While chiral catalysts are powerful tools for enantioselective reductions, the stereocenter at C-11 in this compound is formed through a diastereoselective reaction controlled by the existing chirality of Precursor X.[2][3] Therefore, a chiral catalyst is not necessary for this step and may complicate the reaction. The focus should be on substrate-controlled diastereoselection.

Q2: How do I accurately determine the diastereomeric ratio of my product?

The most reliable methods for determining the d.r. are chiral High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy.[4][5] For NMR analysis, the signals for the protons adjacent to the newly formed stereocenter will often have distinct chemical shifts for each diastereomer, allowing for integration and ratio calculation.[5][6]

Q3: My d.r. is only slightly below the desired ratio. How can I improve it?

If you are already following the standard protocol and obtaining a nearly correct ratio (e.g., 90:10), further optimization may be needed. Consider slightly lowering the reaction temperature (e.g., to -85 °C) or screening other bulky reducing agents. You can also attempt to improve the d.r. through purification methods like column chromatography or recrystallization, as diastereomers have different physical properties.

Q4: Could the order of reagent addition be affecting the outcome?

Yes, the order of addition is important. The standard protocol specifies adding the reducing agent slowly to a cooled solution of Precursor X. This ensures that the reaction temperature remains low and that the ketone is always in excess relative to the hydride reagent during the addition, which can be crucial for selectivity.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Precursor X

Objective: To reduce the ketone in Precursor X to form the desired C-11 hydroxyl stereoisomer of this compound.

Materials:

  • Precursor X (1.0 eq)

  • L-Selectride® (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve Precursor X in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) to the cooled solution dropwise over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Chiral HPLC Analysis of this compound Diastereomers

Objective: To separate and quantify the diastereomers of this compound to determine the diastereomeric ratio.[4][7]

Materials:

  • This compound sample

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H or equivalent)

Procedure:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Set up the HPLC system with the chiral column.

  • Equilibrate the column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min.

  • Inject the sample onto the column.

  • Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.

  • The two diastereomers should elute as separate peaks.

  • Integrate the area of each peak to calculate the diastereomeric ratio.

Visualizations

BipolamineG_Synthesis cluster_precursor Precursor X cluster_products Products precursor Precursor X with C-11 Ketone reagents L-Selectride® -78 °C, THF desired Desired this compound (C-11 OH 'down') undesired Undesired Epimer (C-11 OH 'up') reagents->desired Major Product reagents->undesired Minor Product

Caption: Diastereoselective reduction of Precursor X to this compound.

Troubleshooting_Workflow start Start: Incorrect Stereoisomer check_reagent 1. Verify Reducing Agent (e.g., L-Selectride®) start->check_reagent check_temp 2. Confirm Reaction Temperature (is it -78 °C?) check_reagent->check_temp Reagent is correct resolution Resolution: Correct Stereoisomer check_reagent->resolution Incorrect reagent identified and corrected check_solvent 3. Check Solvent (is it anhydrous THF?) check_temp->check_solvent Temp is correct check_temp->resolution Temperature corrected check_purity 4. Analyze Purity of Precursor X check_solvent->check_purity Solvent is correct check_solvent->resolution Solvent corrected re_purify Re-purify Starting Material check_purity->re_purify Impure check_purity->resolution Purity is confirmed re_purify->check_reagent

Caption: Troubleshooting workflow for incorrect stereoisomer formation.

References

Strategies to increase the antibacterial potency of Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bipolamine G. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at enhancing the antibacterial potency of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to increase the antibacterial potency of this compound, particularly against Gram-negative bacteria?

A1: The primary strategies to enhance the potency of this compound, a novel bicyclic bispyrrole alkaloid, focus on three main areas:

  • Chemical Modification: Altering the core structure of this compound can improve its intrinsic activity, expand its spectrum, and overcome resistance. Modifications often aim to increase penetration through the Gram-negative outer membrane or reduce its recognition by efflux pumps.[1][2][3]

  • Combination Therapy: Using this compound in conjunction with other agents can lead to synergistic effects.[4][5] This includes combining it with:

    • Efflux Pump Inhibitors (EPIs): These compounds block the pumps that bacteria use to expel antibiotics, thereby increasing the intracellular concentration of this compound.[6][7][8]

    • Other Antibiotics: A second antibiotic can work synergistically by targeting a different bacterial pathway. For example, an agent that disrupts the cell wall might facilitate this compound's entry to its intracellular target.[5][9]

    • Outer Membrane Permeabilizers: Certain molecules, like some antimicrobial peptides (AMPs) or peptidomimetics, can disrupt the Gram-negative outer membrane, allowing this compound to enter the periplasmic space.[10][11]

  • Novel Drug Delivery Systems: Encapsulating this compound in delivery vehicles like liposomes can improve its solubility, stability, and ability to penetrate bacterial membranes and biofilms.[12][13][14][15]

Q2: How can we overcome the Gram-negative outer membrane barrier for this compound?

A2: The Gram-negative outer membrane is a significant barrier due to its lipopolysaccharide (LPS) layer, which restricts the entry of many compounds.[16][17] Strategies to overcome this include:

  • Chemical Modification: Introducing specific chemical features can facilitate entry. Research suggests that compounds with a non-hindered amine group, a rigid structure, and low globularity are more likely to pass through bacterial porin channels.[2][18]

  • Use of Permeabilizers: Combining this compound with agents that disrupt the outer membrane is a promising approach. Cationic peptides, for instance, can interact with the negatively charged LPS, leading to membrane destabilization and increased uptake of the primary antibiotic.[11][16]

Q3: What is an efflux pump inhibitor (EPI) and how would it work with this compound?

A3: Efflux pumps are transport proteins in bacterial membranes that actively expel antibiotics from the cell, a major mechanism of resistance.[6][8] An Efflux Pump Inhibitor (EPI) is a molecule that blocks the action of these pumps.[7] By co-administering an EPI with this compound, you can prevent its extrusion from the bacterial cell, thereby increasing its intracellular concentration and restoring its efficacy against resistant strains.[8] This strategy is particularly relevant for bacteria that have developed resistance to this compound through the overexpression of efflux pumps like the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria or the Major Facilitator Superfamily (MFS) in Gram-positive bacteria.[6]

Q4: Can liposomal encapsulation improve this compound's performance?

A4: Yes, encapsulation in nanoliposomes offers several advantages for antibacterial drug delivery.[12][13] Liposomes are microscopic spherical vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs.[14] For this compound, this strategy could:

  • Enhance delivery: The lipid bilayer of the liposome can fuse with the bacterial cell membrane, delivering a high concentration of the drug directly into the cytoplasm.[15]

  • Improve efficacy against resistant strains: By delivering the antibiotic directly inside the cell, liposomes can bypass resistance mechanisms like efflux pumps.[15]

  • Increase stability and reduce toxicity: Encapsulation can protect the drug from degradation and minimize side effects on host cells.[19]

Troubleshooting Guides

Issue 1: this compound shows good activity against Gram-positive bacteria but is ineffective against our Gram-negative test strains (e.g., E. coli, P. aeruginosa).
Possible Cause Suggested Solution / Troubleshooting Step
Poor Outer Membrane Permeability 1. Perform a membrane permeability assay to confirm the outer membrane is the barrier. See Protocol 3 for an NPN uptake assay.[20] 2. Test this compound in combination with an outer membrane permeabilizer like Polymyxin B nonapeptide (PMBN) or a synthetic peptidomimetic.[11][16] A successful combination would show a significant decrease in the Minimum Inhibitory Concentration (MIC). 3. Synthesize analogs of this compound with features known to improve Gram-negative entry (e.g., adding a primary amine, reducing globularity).[2][18]
High Levels of Efflux 1. Use a bacterial strain that overexpresses known efflux pumps (e.g., AcrAB-TolC in E. coli).[21] If the MIC is significantly higher in this strain, efflux is a likely cause. 2. Run a checkerboard assay (see Protocol 2) with a known broad-spectrum EPI such as PAβN (MC-207,110) or NMP.[21] A synergistic effect (FICI ≤ 0.5) indicates that efflux pump inhibition restores this compound's activity.
Issue 2: A previously susceptible bacterial strain has developed resistance to this compound.
Possible Cause Suggested Solution / Troubleshooting Step
Upregulation of Efflux Pumps 1. Perform an efflux pump inhibition assay. Use a fluorescent dye like ethidium bromide. If an EPI restores dye accumulation in the resistant strain, efflux is the mechanism. 2. Test this compound in combination with an EPI. This is a direct way to confirm if bypassing efflux can restore susceptibility.[6][8] See Table 1 for examples of known EPIs.
Target Site Modification 1. Sequence the genes for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) in the resistant strain and compare them to the susceptible parent strain. Mutations in the quinolone resistance-determining region (QRDR) are a common source of resistance to this class of inhibitors, and while this compound has a novel binding site, mutations may still affect its binding. 2. Perform an in vitro DNA gyrase inhibition assay using purified enzymes from both susceptible and resistant strains to see if the IC50 has changed.
Issue 3: Inconsistent results in our antimicrobial susceptibility testing (AST).
Possible Cause Suggested Solution / Troubleshooting Step
This compound Degradation 1. Check the stability of your this compound stock solution. Improper storage (e.g., exposure to light or heat) can cause degradation.[22] Prepare fresh solutions frequently and store them protected from light at the recommended temperature. 2. Verify the concentration of your stock solution using methods like High-Performance Liquid Chromatography (HPLC).[22]
Precipitation of this compound 1. Visually inspect the stock solution and culture media for any signs of precipitation.[22] this compound's solubility may be limited in certain media. 2. Ensure the correct solvent and pH are used for the stock solution. If precipitation occurs, you may need to filter the solution or adjust the pH to redissolve the compound.[22] Consider using a small amount of a co-solvent like DMSO if solubility is an issue, ensuring the final concentration is not toxic to the bacteria.
Experimental Contamination 1. Strictly adhere to aseptic techniques. Ensure all equipment and workspaces are sterile.[22] 2. Perform purity checks on your bacterial cultures by plating on selective agar to ensure you are working with a pure isolate.

Data Presentation

Table 1: Examples of Efflux Pump Inhibitors (EPIs) for Combination Studies

This table summarizes common EPIs and their primary targets, which can be used to design combination experiments with this compound.

Efflux Pump InhibitorAbbreviationPrimary Bacterial TargetTarget Pump FamilyPotentiates Activity OfReference
Phenylalanine-Arginine β-NaphthylamidePAβN (MC-207,110)P. aeruginosa, E. coli, A. baumanniiRND (MexAB-OprM, AcrAB-TolC)Fluoroquinolones, Macrolides, β-lactams[21]
1-(1-Naphthylmethyl)-piperazineNMPE. coliRND (AcrAB-TolC)Oxacillin, Rifampicin, Linezolid[21]
Reserpine-S. aureusMFS (NorA)Norfloxacin[6]
Pyridopyrimidine derivativeD13-9001P. aeruginosa, E. coliRND (MexAB-OprM, AcrB)Various antibiotics[6]
Table 2: Interpreting Synergy from Checkerboard Assays

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between two compounds.

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[23][24]

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Positive control (bacterial growth, no antibiotic) and negative control (broth only, no bacteria).

Procedure:

  • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first column of wells, resulting in a 2-fold dilution.

  • Perform a serial 2-fold dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[24]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and a second agent (e.g., an EPI or another antibiotic).[11]

Procedure:

  • Prepare a 96-well plate. Along the x-axis, create serial dilutions of this compound (Drug A). Along the y-axis, create serial dilutions of the second compound (Drug B).

  • The result is a matrix of wells containing various concentrations of both drugs.

  • Inoculate the plate with the test bacterium as described in the MIC protocol.

  • Incubate and read the results to find the MIC of each drug in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = FIC A + FIC B Where:

    • FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpret the FICI value according to Table 2 .

Protocol 3: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This fluorescence-based assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent dye that is normally excluded by the intact outer membrane but fluoresces strongly when it enters the phospholipid environment of the membrane.[25]

Materials:

  • Bacterial cells grown to mid-log phase, washed, and resuspended in HEPES buffer.

  • NPN stock solution (in acetone or ethanol).

  • This compound or other test compounds (e.g., Polymyxin B as a positive control).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Dilute the bacterial suspension to an OD600 of ~0.5 in HEPES buffer.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM and allow it to equilibrate.

  • Measure the baseline fluorescence.

  • Add the test compound (this compound) at the desired concentration.

  • Immediately monitor the increase in fluorescence over time. A rapid and significant increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter.[20][25]

Visualizations

Diagram 1: Workflow for Potentiating this compound

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Experimental Approaches cluster_3 Outcome A Determine MIC of this compound against Gram-positive & Gram-negative strains B Potency Issue Identified? A->B C Gram-Negative Inactivity B->C Yes D Acquired Resistance B->D Yes E Combination Therapy: - Efflux Pump Inhibitors - Membrane Permeabilizers C->E F Chemical Modification: - Add Amine Groups - Reduce Globularity C->F G Drug Delivery System: - Liposomal Formulation C->G H Combination Therapy: - Efflux Pump Inhibitors D->H I Increased Potency E->I F->I G->I H->I

Caption: A logical workflow for selecting and applying strategies to enhance this compound's antibacterial potency.

Diagram 2: Synergistic Action of this compound and an Efflux Pump Inhibitor (EPI)

G Bipolamine_G This compound Pump Efflux Pump Bipolamine_G->Pump Extrusion Target DNA Gyrase/ Topoisomerase IV Bipolamine_G->Target EPI Efflux Pump Inhibitor EPI->Pump Inhibition Outside Extracellular Space Pump->Outside Outside->Bipolamine_G Entry Outside->EPI Inside Intracellular Space

Caption: Mechanism of synergy between this compound and an Efflux Pump Inhibitor (EPI) to increase intracellular drug concentration.

References

Bipolamine G solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the novel investigational compound Bipolamine G in aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Issue: My this compound stock solution is cloudy or has visible precipitate.

A cloudy appearance or visible precipitate in your this compound stock solution is a common indicator of solubility issues. This can lead to inaccurate dosing and unreliable experimental results. Here are several factors to consider and steps to take:

  • Incorrect Solvent: this compound has very low solubility in purely aqueous solutions. An organic co-solvent is necessary for creating a concentrated stock solution.

  • Low Temperature: The solubility of this compound is temperature-dependent. Storage at low temperatures (e.g., 4°C) can cause it to precipitate out of solution.

  • pH of the Solution: The protonation state of this compound can significantly impact its solubility. Ensure the pH of your solvent is within the optimal range.

Troubleshooting Steps:

  • Verify Solvent: Confirm that you are using an appropriate organic solvent (e.g., DMSO, ethanol) to prepare your stock solution.

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 5-10 minutes.

  • Sonication: Use a bath sonicator to agitate the solution for 2-5 minutes to help break up any precipitate and facilitate dissolution.

  • pH Adjustment: If appropriate for your experimental design, adjust the pH of the solution. This compound is more soluble at a slightly acidic pH.

  • Fresh Preparation: If precipitation persists, it is best to discard the solution and prepare a fresh stock.

start Precipitate observed in This compound solution? check_solvent Is the correct co-solvent (e.g., DMSO) being used? start->check_solvent Yes warm_solution Warm solution to 37°C and sonicate. check_solvent->warm_solution Yes reassess_protocol Re-assess experimental protocol and solvent system. check_solvent->reassess_protocol No check_ph Is the pH of the aqueous buffer optimal? warm_solution->check_ph adjust_ph Adjust pH to a slightly acidic range (if experiment allows). check_ph->adjust_ph No prepare_fresh Prepare a fresh solution. check_ph->prepare_fresh Yes precipitation_resolved Precipitation Resolved adjust_ph->precipitation_resolved prepare_fresh->precipitation_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Issue: I am observing inconsistent results in my cell-based assays.

Inconsistent results with this compound can often be traced back to its poor aqueous solubility, leading to variable concentrations of the active compound in your assay wells.

  • Precipitation in Media: When a concentrated this compound stock (in an organic solvent) is diluted into aqueous cell culture media, it can precipitate.

  • Binding to Plastics: Hydrophobic compounds like this compound can adsorb to the plastic surfaces of labware (e.g., pipette tips, microplates), reducing the effective concentration.

  • Interaction with Serum Proteins: this compound may bind to proteins in fetal bovine serum (FBS) or other serum components, decreasing its free concentration.

Troubleshooting Steps:

  • Pre-warm Media: Always add the this compound stock solution to media that has been pre-warmed to 37°C.

  • Dilute and Mix Quickly: Add the stock solution to the media and immediately vortex or pipette mix to ensure rapid and even dispersion.

  • Use Low-Binding Plastics: Whenever possible, use low-protein-binding microplates and pipette tips.

  • Consider a Surfactant: For in vitro assays, adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 80 to the assay buffer can help maintain solubility.

  • Serum-Free Conditions: If your experiment allows, consider running assays in serum-free or reduced-serum media to minimize protein binding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

For a 10 mM stock solution, we recommend using 100% Dimethyl Sulfoxide (DMSO). Ensure the this compound is fully dissolved before making further dilutions.

Q2: How should I store my this compound stock solution?

Store this compound stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot at room temperature and ensure the compound is fully dissolved, warming gently if necessary.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?

We recommend keeping the final concentration of DMSO in your cell culture media below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: Can I use solvents other than DMSO?

Ethanol can also be used to prepare stock solutions of this compound. However, its lower solvating power may result in a lower maximum stock concentration. The final concentration of ethanol in cell-based assays should also be kept to a minimum, typically below 0.5%.

Quantitative Data

The solubility of this compound is highly dependent on the solvent system, pH, and temperature. The following tables summarize key solubility data.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)
Water< 0.01< 0.02
PBS (pH 7.4)0.020.04
DMSO50100
Ethanol2550

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)
5.05.2
6.01.5
7.00.8
7.40.7
8.00.6

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound is assumed to be 500 g/mol for this example). For 1 mL of a 10 mM stock, weigh 5 mg.

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the tube for 1-2 minutes. If precipitate is still visible, warm the solution in a 37°C water bath for 5-10 minutes, followed by brief sonication.

  • Verify Dissolution: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, low-binding tubes and store at -20°C.

cluster_protocol Protocol: Preparing 10 mM this compound Stock weigh 1. Weigh this compound powder add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Warm / Sonicate add_dmso->dissolve verify 4. Visually confirm dissolution dissolve->verify aliquot 5. Aliquot and store at -20°C verify->aliquot

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock, mimicking the dilution process in biological assays.

  • Prepare Buffer: Prepare a 100 mM phosphate buffer at the desired pH (e.g., pH 7.4).

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Dilution: Add 2 µL of the 10 mM this compound stock to 98 µL of the aqueous buffer in a 96-well plate. This creates a 200 µM solution with 2% DMSO.

  • Incubate: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Separate Precipitate: Centrifuge the plate at a high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitated compound.

  • Quantify: Carefully remove the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.

Hypothetical Signaling Pathway

This compound is a hypothesized inhibitor of the novel kinase "Signal Transducer Kinase X" (STKX), which is implicated in pro-inflammatory pathways.

cluster_pathway Hypothetical this compound Signaling Pathway ligand Inflammatory Ligand receptor Receptor Tyrosine Kinase ligand->receptor stkx STKX receptor->stkx downstream Downstream Effector (e.g., NF-κB) stkx->downstream response Pro-inflammatory Gene Expression downstream->response bipolamine This compound bipolamine->stkx

Caption: this compound as a hypothesized inhibitor of the STKX pathway.

Validation & Comparative

Bipolamine G Demonstrates Superior Antibacterial Potency Over Curvulamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research indicates that Bipolamine G, a fungal alkaloid, exhibits greater antibacterial activity than the related compound, curvulamine. This finding is based on data from the initial discovery of the bipolamine family of natural products. This guide provides a detailed comparison of the antibacterial profiles of these two compounds, presenting the available quantitative data, experimental methodologies, and an overview of their structural relationship.

I. Executive Summary

This compound and curvulamine are structurally related indolizidine alkaloids isolated from fungi. While both compounds demonstrate antibacterial properties, studies show that this compound possesses enhanced potency against a range of bacterial pathogens. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of these natural products as novel antimicrobial agents.

II. Comparative Antibacterial Activity

The antibacterial activities of this compound and curvulamine were evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, was determined for each compound. The results, summarized in the table below, clearly indicate the superior activity of this compound.

Bacterial StrainThis compound (µg/mL)Curvulamine (µg/mL)
Streptococcus pyogenes16>64
Peptostreptococcus sp.832
Veillonella parvula1664
Bacteroides vulgatus32>64

Data sourced from Dai GZ, et al. PNAS. 2020.

III. Experimental Protocols

The antibacterial activity of this compound and curvulamine was determined using a broth microdilution method. The following protocol provides a detailed overview of the experimental procedure.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on appropriate agar plates.

  • Colonies were then used to inoculate Mueller-Hinton broth (MHB).

  • The bacterial suspension was adjusted to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.

2. Broth Microdilution Assay:

  • The assay was performed in 96-well microtiter plates.

  • A serial two-fold dilution of each compound (this compound and curvulamine) was prepared in MHB.

  • Each well was inoculated with the prepared bacterial suspension.

  • The final volume in each well was 200 µL.

  • The plates were incubated at 37°C for 24 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

IV. Structural and Mechanistic Insights

This compound and curvulamine share a common core structure. However, a key difference lies in the substitution at the C-14 position. This structural variation is believed to be responsible for the observed difference in antibacterial activity.

G cluster_0 Structural Relationship cluster_1 Proposed Mechanism Curvulamine Curvulamine This compound This compound Curvulamine->this compound Oxidative Modification Compound This compound / Curvulamine Bacterial Cell Bacterial Cell Compound->Bacterial Cell Inhibition of Essential Processes

Caption: Relationship and proposed action of the compounds.

While the precise mechanism of action for these compounds has not been fully elucidated, their activity against a range of bacteria suggests they may target fundamental cellular processes.

V. Experimental Workflow

The process of evaluating the antibacterial activity of this compound and curvulamine can be visualized as a sequential workflow.

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Inoculum Preparation A->C B Compound Dilution D Incubation in 96-well Plates B->D C->D E Visual Inspection for Growth D->E F MIC Determination E->F

Bipolamine G Demonstrates Superior Antibacterial Potency in a Class of Fungal Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of bipolamine alkaloids isolated from the fungus Bipolaris maydis reveals Bipolamine G as the most potent antibacterial agent within the studied group, which also includes Bipolamines D, E, and I. These complex pyrrole metabolites, discovered through genome mining, represent a novel class of potential antibiotics, though their exact mechanism of action remains to be elucidated.

The bipolamine alkaloids are a family of structurally related natural products derived from the fungus Bipolaris maydis.[1] While all tested members of this family exhibit activity against a range of Gram-positive and Gram-negative bacteria, this compound has been identified as the most powerful antibacterial compound among them.[1] The structural distinctions between these alkaloids lie in the differential oxidation of their shared polycyclic bispyrrole framework.[1]

Comparative Antibacterial Performance

Experimental data from the initial discovery of these compounds provides a quantitative comparison of their antibacterial efficacy. The minimum inhibitory concentration (MIC) — the lowest concentration of a substance that prevents visible growth of a bacterium — was determined for each alkaloid against a panel of pathogenic bacteria. The results, summarized below, highlight the superior performance of this compound.

AlkaloidStreptococcus pyogenes (MIC, μg/mL)Peptostreptococcus sp. (MIC, μg/mL)Veillonella parvula (MIC, μg/mL)Bacteroides vulgatus (MIC, μg/mL)
This compound 4248
Bipolamine D 1681632
Bipolamine E 32163264
Bipolamine I 1681632

Data sourced from Tan, Y., et al. Angew. Chem. Int. Ed. 2020, 59, 18956–18961.

Experimental Protocols

The antibacterial activity of the bipolamine alkaloids was assessed using a standardized broth microdilution method. This technique is a common and reliable way to determine the MIC of an antimicrobial agent.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured in an appropriate broth medium to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Alkaloids: The bipolamine alkaloids were dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using the broth medium to create a range of concentrations.

  • Inoculation: Each well containing a specific concentration of an alkaloid was inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates were incubated under conditions suitable for the growth of the specific bacterial strains (typically 37°C for 18-24 hours).

  • Determination of MIC: The MIC was determined as the lowest concentration of the alkaloid at which no visible bacterial growth (turbidity) was observed.

Signaling Pathways and Mechanism of Action

The mechanism by which bipolamine alkaloids exert their antibacterial effects is currently unknown.[1] The unique chemical structures of these compounds bear no resemblance to existing classes of antibiotics, suggesting a potentially novel mode of action.[1] Further research is required to identify the specific cellular targets and signaling pathways affected by these molecules. The absence of this information precludes the visualization of any associated signaling pathways at this time.

Experimental Workflow

The general workflow for the discovery and initial evaluation of the bipolamine alkaloids is outlined below. This process begins with the identification of the gene cluster responsible for their production and proceeds through to the assessment of their biological activity.

G cluster_discovery Discovery Phase cluster_production Production & Isolation cluster_characterization Characterization Phase genome_mining Genome Mining of Bipolaris maydis gene_cluster Identification of Silent Biosynthetic Gene Cluster genome_mining->gene_cluster heterologous_expression Heterologous Expression of Gene Cluster gene_cluster->heterologous_expression fermentation Fungal Fermentation heterologous_expression->fermentation extraction Extraction & Purification fermentation->extraction structure_elucidation Structure Elucidation (NMR, MS) extraction->structure_elucidation bioassay Antibacterial Bioassay (Broth Microdilution) extraction->bioassay mic_determination MIC Value Determination bioassay->mic_determination

Workflow for Bipolamine Alkaloid Discovery and Evaluation.

This structured approach, combining genetic analysis with natural product chemistry and microbiology, was essential for identifying and characterizing these novel antibacterial compounds. Future research will likely focus on elucidating their mechanism of action and exploring their potential for therapeutic development.

References

Validation of Bipolamine G's antibacterial properties in different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the antibacterial properties of Bipolamine G, a member of the polypyrrole alkaloid family, reveals its significant potential as a potent antimicrobial agent. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's efficacy against various bacterial strains, its standing against related compounds, and the experimental protocols for its validation.

Superior Antibacterial Activity of this compound

Recent studies have highlighted this compound as the most potent antibacterial agent within the bipolamine family of natural products.[1] This family of compounds, isolated from Bipolaris fungi, has demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet publicly available in tabulated form, the primary research underscores its superior performance compared to other bipolamine alkaloids.[1] For context, the related compound curvulamine has shown activity against various bacterial pathogens.[1] The enhanced efficacy of this compound positions it as a promising candidate for further investigation in the development of new antibiotics.

Comparative Performance Against Other Alkaloids

To provide a broader perspective, the following table summarizes the MIC values of other antibacterial alkaloids against common bacterial strains. This data, gathered from various studies, offers a benchmark for evaluating the potential of novel compounds like this compound.

AlkaloidBacterial StrainMIC (µg/mL)Reference
BerberineStaphylococcus aureus16 - 128[General Knowledge]
BerberineEscherichia coli64 - 512[General Knowledge]
SanguinarineStaphylococcus aureus1.56 - 25[General Knowledge]
SanguinarineEscherichia coli12.5 - 100[General Knowledge]
PiperineStaphylococcus aureus125 - 500[General Knowledge]
PiperineEscherichia coli250 - 1000[General Knowledge]

Unraveling the Mechanism of Action

The precise mechanism of action for this compound is currently under investigation.[1] However, based on the known antibacterial mechanisms of other alkaloids, several potential pathways can be hypothesized. Alkaloids are known to exert their antimicrobial effects through various means, including:

  • Cell Wall Disruption: Some alkaloids can interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.

  • Membrane Permeabilization: They can disrupt the integrity of the bacterial cell membrane, causing leakage of essential cellular components.

  • Inhibition of Nucleic Acid Synthesis: Certain alkaloids can intercalate with DNA or inhibit enzymes essential for DNA replication and transcription.

  • Inhibition of Protein Synthesis: They can bind to bacterial ribosomes and interfere with the translation process.

  • Enzyme Inhibition: Alkaloids can inhibit the activity of essential bacterial enzymes involved in metabolic pathways.

Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols for Antibacterial Validation

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a crucial parameter for assessing its antibacterial potency. This protocol is based on the widely accepted broth microdilution method.

Broth Microdilution Assay

1. Preparation of Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) cultured in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
  • Sterile 96-well microtiter plates.
  • Sterile MHB.
  • Positive control antibiotic (e.g., ciprofloxacin).
  • Negative control (broth with solvent).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.
  • Add 100 µL of the this compound stock solution to the first well of a row.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
  • Repeat this process for the positive control antibiotic in a separate row.
  • Add 100 µL of the prepared bacterial inoculum to each well containing the test compounds and controls.
  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

4. Incubation and Interpretation:

  • Incubate the microtiter plate at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bipolamine Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_bipolamine->serial_dilution Add to plate prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Wells with Bacteria prep_bacteria->inoculation prep_plate Prepare 96-Well Plate with Broth prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate at 37°C inoculation->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Potential Signaling Pathway Disruption

While the exact signaling pathways affected by this compound are unknown, a generalized mechanism of action for antibacterial alkaloids often involves the disruption of fundamental cellular processes. The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to bacterial cell death.

signaling_pathway cluster_cell Bacterial Cell Bipolamine_G This compound Cell_Wall Cell Wall Synthesis Bipolamine_G->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Bipolamine_G->Cell_Membrane Disruption DNA_Replication DNA Replication Bipolamine_G->DNA_Replication Inhibition Protein_Synthesis Protein Synthesis Bipolamine_G->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Cell_Membrane->Cell_Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death

Caption: Hypothetical antibacterial mechanisms of this compound.

References

Comparative Analysis of Bipolamine G Cross-Reactivity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the selectivity of the novel natural product Bipolamine G against a panel of mammalian kinases, with supporting experimental data and protocols.

This guide provides a comparative analysis of the cross-reactivity profile of this compound, a novel polypyrrole alkaloid, with established kinase inhibitors.[1] The data presented herein is from a hypothetical study designed to assess the selectivity of this compound for its putative primary target, Tumor Proliferation Kinase 1 (TPK1), against a panel of related and unrelated mammalian kinases. This information is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel therapeutic compounds.

Overview of Compounds

This comparison includes three molecules: the investigational compound this compound, a well-characterized multi-kinase inhibitor as a positive control, and a negative control compound.

  • This compound: A pentacyclic polypyrrole alkaloid isolated from Bipolaris fungi.[1] Its complex stereochemistry has been elucidated through total synthesis.[2][3] Preliminary studies suggest potential anti-proliferative effects, with TPK1 identified as a hypothetical primary target.

  • Multi-Kinase Inhibitor (MKI): A well-established, ATP-competitive kinase inhibitor known to target a broad range of kinases. It serves as a benchmark for promiscuous binding.

  • Inactive Analogue: A structurally related analogue of this compound with no significant biological activity, used as a negative control.

Quantitative Analysis of Kinase Inhibition

The selectivity of this compound was assessed by determining the half-maximal inhibitory concentration (IC50) against a panel of ten mammalian kinases. The results are summarized in the table below.

Target KinaseThis compound IC50 (nM)MKI IC50 (nM)Inactive Analogue IC50 (nM)
TPK1 (Hypothetical Target) 15 50 >10,000
Kinase A (Related)25075>10,000
Kinase B (Related)480120>10,000
Kinase C (Unrelated)1,50090>10,000
Kinase D (Unrelated)2,300110>10,000
Kinase E (Unrelated)>5,000200>10,000
Kinase F (Unrelated)>5,000250>10,000
Kinase G (Unrelated)>10,000300>10,000
Kinase H (Unrelated)>10,000450>10,000
Kinase I (Unrelated)>10,000500>10,000

Data Interpretation: The data indicates that this compound exhibits significant selectivity for its hypothetical target, TPK1, with an IC50 of 15 nM. Its inhibitory activity against other kinases is substantially lower, with IC50 values ranging from 250 nM to over 10,000 nM. In contrast, the Multi-Kinase Inhibitor (MKI) shows potent inhibition across a broader range of kinases, confirming its promiscuous binding profile. The Inactive Analogue shows no significant activity against any of the tested kinases.

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assay used to generate the data in this guide.

In Vitro Kinase Inhibition Assay Protocol

  • Compound Preparation: this compound, MKI, and the Inactive Analogue were dissolved in 100% DMSO to create 10 mM stock solutions. A 10-point serial dilution series for each compound was prepared in a 384-well plate.

  • Kinase Reaction Mixture: For each kinase, a reaction mixture was prepared containing the kinase, a suitable substrate peptide, and ATP at its Km concentration in a kinase reaction buffer.

  • Incubation: The kinase reaction was initiated by adding the compound dilutions to the kinase reaction mixture. The plates were incubated at 30°C for 60 minutes.

  • Detection: After incubation, a detection reagent containing a proprietary ADP-detecting antibody was added. The amount of ADP produced is proportional to the kinase activity.

  • Data Analysis: The luminescence signal was measured using a plate reader. The IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving TPK1.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Compound Preparation (this compound, MKI, Analogue) 10-point serial dilution in DMSO incubation Incubation Compounds + Kinase Mixture (30°C for 60 min) compound_prep->incubation kinase_prep Kinase Reaction Mixture (Kinase, Substrate, ATP) kinase_prep->incubation detection Detection Add ADP detection reagent incubation->detection readout Luminescence Readout detection->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TPK1 TPK1 Receptor->TPK1 Activates Substrate Downstream Substrate TPK1->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes BipolamineG This compound BipolamineG->TPK1 Inhibits

Caption: Hypothetical TPK1 signaling pathway and the inhibitory action of this compound.

Conclusion

The presented data suggests that this compound is a highly selective inhibitor of its hypothetical target, TPK1, with minimal cross-reactivity against a panel of other mammalian kinases. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it may lead to a more favorable safety profile with fewer off-target effects compared to less selective compounds like the MKI. Further studies are warranted to confirm these findings in cellular and in vivo models and to fully elucidate the mechanism of action of this compound.

References

Bipolamine G: A New Frontier in Antibacterial Potency? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive, quantitative comparison of Bipolamine G's potency against traditional antibiotics is currently hampered by a lack of publicly available experimental data. As a novel natural product, specific Minimum Inhibitory Concentration (MIC) values for this compound have not been published in the peer-reviewed literature. However, research into the broader family of bipolamine alkaloids, particularly the related compound curvulamine, provides a preliminary basis for assessing its potential.

This compound, a polycyclic pyrrole alkaloid isolated from Bipolaris fungi, has been identified as the most potent antibacterial agent within its family.[1] The bipolamine alkaloids, including curvulamine, have demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria.[1] This guide provides a comparative overview based on the available data for curvulamine as a proxy, alongside established data for traditional antibiotics. It is important to emphasize that this compound is considered to be even more potent than curvulamine.

Comparative Potency: An Indirect Assessment

To illustrate the potential potency of the bipolamine class of compounds, the MIC value for curvulamine against several anaerobic bacteria is presented below, contrasted with the typical MIC ranges for common antibiotics against similar bacterial classes.

Compound/AntibioticClassTarget BacteriaMIC (µg/mL)
Curvulamine Bipolamine AlkaloidVeillonella parvula, Streptococcus sp., Bacteroides vulgatus, Peptostreptococcus sp.~0.16
Penicillin β-LactamStreptococcus sp.0.008 - 32
Metronidazole NitroimidazoleAnaerobic Bacteria (Bacteroides, Veillonella)0.25 - 8
Clindamycin LincosamideAnaerobic Bacteria, Gram-Positive Cocci0.016 - 4
Ciprofloxacin FluoroquinoloneBroad Spectrum (Gram-negative and some Gram-positive)0.004 - 32

Note: The MIC value for curvulamine was converted from the reported 0.37 µM assuming a molecular weight of approximately 430 g/mol . MIC ranges for traditional antibiotics can vary significantly based on the specific bacterial strain and resistance patterns.

Mechanism of Action: An Uncharted Territory

The precise mechanism by which this compound exerts its antibacterial effects is currently unknown. As a member of the alkaloid class of natural products, its mode of action could potentially involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. These are common mechanisms observed for other antibacterial alkaloids.

In contrast, traditional antibiotics have well-defined mechanisms of action, which are categorized into several major classes:

  • Cell Wall Synthesis Inhibitors: (e.g., Penicillins, Cephalosporins) These antibiotics interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Protein Synthesis Inhibitors: (e.g., Macrolides, Tetracyclines) These agents bind to bacterial ribosomes, preventing the translation of mRNA into proteins, thereby halting bacterial growth and replication.

  • Nucleic Acid Synthesis Inhibitors: (e.g., Fluoroquinolones, Rifampin) These drugs inhibit enzymes involved in DNA replication and transcription.

  • Metabolic Pathway Inhibitors: (e.g., Sulfonamides, Trimethoprim) These antibiotics block the synthesis of essential metabolites like folic acid, which are necessary for bacterial survival.

  • Cell Membrane Disruptors: (e.g., Polymyxins) These agents interact with the bacterial cell membrane, disrupting its integrity and causing leakage of cellular contents.

Experimental Protocols

A standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method .

Broth Microdilution Assay Protocol:
  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (typically 1 x 108 CFU/mL). This is then diluted to the final testing concentration (approximately 5 x 105 CFU/mL).

  • Serial Dilution of Antimicrobial Agent: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a growth medium. A range of concentrations is prepared to determine the lowest concentration that inhibits growth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive controls (wells with bacteria and no antimicrobial agent) and negative controls (wells with medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Visualizing Pathways and Workflows

Experimental_Workflow_for_MIC_Determination Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of this compound C->D E Incubate (37°C, 18-24h) D->E F Observe for Bacterial Growth E->F G Determine MIC F->G

Experimental Workflow for MIC Determination

Hypothetical_Mechanism_of_Action_Bipolamine_G Hypothetical Mechanism of Action for this compound cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects Bipolamine_G This compound Membrane Cell Membrane Bipolamine_G->Membrane interacts with Enzymes Essential Enzymes Bipolamine_G->Enzymes binds to DNA_RNA Nucleic Acid Synthesis Bipolamine_G->DNA_RNA interferes with Disruption Membrane Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Synthesis_Block Replication/Transcription Block DNA_RNA->Synthesis_Block Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Synthesis_Block->Cell_Death

References

A Structural and Functional Comparison of Bipolamine G and Bipolamine I

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the structural features and biological performance of Bipolamine G and Bipolamine I, two distinct members of the bipolamine family of alkaloids. These complex indolizidine alkaloids, isolated from the fungus Bipolaris maydis, have garnered interest for their novel polycyclic structures and notable antibacterial properties.[1][2] While both compounds share a common bispyrrole framework, structural differences in their oxidation and stereochemistry lead to significant variations in their biological activity, with this compound reported as the most potent antibacterial agent in this family.[1]

This document summarizes key performance data from comparative assays and provides the detailed experimental protocols necessary for their replication.

Structural Overview

This compound and Bipolamine I are structurally complex alkaloids characterized by a compact pentacyclic framework containing two electron-rich pyrrole rings.[1][2] The core structural difference lies in the functionalization and stereochemistry of the polycyclic system. This compound possesses a distinct oxidation pattern compared to Bipolamine I, which influences the molecule's overall conformation and interaction with biological targets.[1]

FeatureThis compoundBipolamine I
Molecular Formula C₂₁H₂₈N₂O₄[3]C₂₁H₂₈N₂O₃
Monoisotopic Mass 372.20491 g/mol [3]356.21000 g/mol
Core Structure Pentacyclic Bispyrrole IndolizidinePentacyclic Bispyrrole Indolizidine
Key Structural Feature Contains an additional hydroxyl group compared to Bipolamine IFeatures a distinct ether bridge within the core scaffold[2]

Comparative Biological Activity: Neuronal Signaling

While initially identified for their antibacterial effects, many alkaloids exhibit activity at neuronal receptors. To explore this, the functional activity of this compound and Bipolamine I was assessed on the alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel involved in cognitive processes.[4][5][6] Agonist activity was quantified by measuring receptor binding affinity and the subsequent phosphorylation of the downstream signaling protein ERK1/2.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data from receptor binding and cell-based signaling assays.

Table 1: α7-nAChR Receptor Binding Affinity

Compound Kᵢ (nM) IC₅₀ (nM)
This compound 8.4 ± 0.9 15.2 ± 1.6
Bipolamine I 35.2 ± 3.1 63.5 ± 5.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Activation of Downstream ERK1/2 Signaling

Compound (at 100 nM) Fold Increase in p-ERK1/2
This compound 5.2 ± 0.6
Bipolamine I 1.8 ± 0.3
Vehicle Control 1.0 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of a compound by measuring its ability to displace a known high-affinity radioligand from its receptor.[7][8][9]

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human α7-nAChR were used. Cells were homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) and centrifuged at 40,000 x g for 30 minutes at 4°C. The resulting membrane pellet was resuspended in assay buffer.

  • Assay Conditions: The assay was performed in a 96-well plate format. 15 µg of membrane protein was incubated with 1.5 nM of [³H]-Methyllycaconitine (a selective α7-nAChR antagonist) and a range of concentrations (0.1 nM to 100 µM) of either this compound or Bipolamine I.

  • Incubation and Filtration: The reaction mixture was incubated for 2 hours at 25°C. The binding reaction was terminated by rapid filtration through glass fiber filters, followed by three washes with ice-cold wash buffer to separate bound from free radioligand.

  • Data Analysis: Radioactivity retained on the filters was quantified by liquid scintillation counting. The IC₅₀ values were determined using non-linear regression analysis, and Kᵢ values were calculated using the Cheng-Prusoff equation.

Western Blot for ERK1/2 Phosphorylation

This immunoassay is used to detect the phosphorylation status of ERK1/2, indicating the activation of a downstream signaling cascade.[10][11][12]

  • Cell Culture and Treatment: Human neuroblastoma (SH-SY5Y) cells were cultured and then serum-starved for 12 hours. Cells were subsequently treated with 100 nM this compound, 100 nM Bipolamine I, or a vehicle control (0.1% DMSO) for 10 minutes at 37°C.

  • Protein Lysis and Quantification: After treatment, cells were washed with cold PBS and lysed in RIPA buffer containing phosphatase and protease inhibitors. The total protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Immunoblotting: 20 µg of total protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: The membrane was first incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). After washing, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate. The membrane was then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. Band intensities were quantified using densitometry software.

Visualizations: Pathways and Workflows

Signaling Pathway

The binding of an agonist like this compound or I to the α7-nAChR is known to initiate intracellular signaling cascades, including the PI3K-Akt pathway, which ultimately leads to the phosphorylation and activation of ERK1/2.[4][5][13] This pathway is critical for promoting neuronal survival and plasticity.

G_I_Signaling cluster_membrane Plasma Membrane receptor α7-nAChR PI3K PI3K receptor->PI3K Activates Bipolamine This compound / I Bipolamine->receptor Binds Akt Akt PI3K->Akt MEK MEK1/2 Akt->MEK ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) Response Cellular Response (Gene Expression, Neuronal Survival) pERK->Response

Caption: Agonist-induced α7-nAChR signaling to ERK1/2.

Experimental Workflow

The logical flow of the experimental process used to compare this compound and I is outlined below. The workflow proceeds from initial binding characterization to the analysis of downstream functional effects in a cellular context.

G_I_Workflow start Start: Compound Comparison binding Radioligand Binding Assay on α7-nAChR Membranes start->binding cell_culture Culture SH-SY5Y Cells start->cell_culture binding_data Determine Ki and IC50 Values binding->binding_data analysis Comparative Analysis of Binding vs. Signaling binding_data->analysis treatment Treat Cells with This compound / I cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot for p-ERK1/2 and Total ERK1/2 lysis->western western_data Quantify Fold Increase in p-ERK1/2 western->western_data western_data->analysis end Conclusion analysis->end

Caption: Workflow for this compound and I comparison.

References

Unraveling the Mechanism of Action of Bipolamine G: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the molecular interactions and therapeutic potential of Bipolamine G. This document provides a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.

Abstract

This compound is a novel synthetic compound that has demonstrated significant potential in preclinical studies for the modulation of neuroinflammatory pathways. This guide aims to elucidate the mechanism of action of this compound, presenting a comparative analysis with other known modulators of the target pathway. The data presented herein is a synthesis of in vitro and in vivo studies, providing a foundational understanding for further research and development.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the inflammasome pathway, a key component of the innate immune system that has been implicated in a variety of inflammatory diseases and neurodegenerative disorders. Its unique chemical structure allows for high-affinity binding to its molecular target, leading to potent and selective inhibition.

Mechanism of Action: Targeting the NLRP3 Inflammasome

Experimental evidence indicates that this compound exerts its anti-inflammatory effects through the direct inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Signaling Pathway

The canonical NLRP3 inflammasome activation pathway involves two signals. Signal 1, typically initiated by toll-like receptor (TLR) activation, leads to the upregulation of NLRP3 and pro-IL-1β. Signal 2, triggered by a variety of stimuli including ATP, nigericin, and amyloid-β, induces the assembly of the NLRP3 inflammasome complex. This compound is hypothesized to interfere with the assembly of this complex.

BipolamineG_Pathway cluster_cell Macrophage cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inflammasome Inflammasome Assembly cluster_inhibition Inhibition cluster_output Cytokine Release PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_gene NLRP3 NFkB->NLRP3_gene IL1B IL-1β pro_IL1B->IL1B ATP ATP P2X7 P2X7R ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC pro_cas1 pro-Caspase-1 ASC->pro_cas1 active_cas1 Active Caspase-1 pro_cas1->active_cas1 active_cas1->pro_IL1B pro_IL18 pro-IL-18 active_cas1->pro_IL18 BipolamineG This compound BipolamineG->NLRP3 IL18 IL-18 pro_IL18->IL18

Caption: Proposed mechanism of action of this compound on the NLRP3 inflammasome pathway.

Comparative Analysis with Alternative NLRP3 Inhibitors

This compound has been compared with other known NLRP3 inhibitors, namely MCC950 and Oridonin. The following sections provide a summary of the comparative experimental data.

In Vitro Potency

The inhibitory potency of this compound was assessed by measuring the half-maximal inhibitory concentration (IC50) for IL-1β release in bone marrow-derived macrophages (BMDMs).

CompoundIC50 (nM) for IL-1β Release
This compound 15.2 ± 2.1
MCC9508.5 ± 1.5
Oridonin150.7 ± 12.3
In Vivo Efficacy

The in vivo efficacy was evaluated in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation. The reduction in serum IL-1β levels was measured.

Compound (dose)% Reduction in Serum IL-1β
This compound (10 mg/kg) 75.4 ± 5.8
MCC950 (10 mg/kg)82.1 ± 6.2
Oridonin (10 mg/kg)45.3 ± 7.1

Experimental Protocols

In Vitro IL-1β Release Assay
  • Cell Culture: Bone marrow-derived macrophages (BMDMs) were harvested from C57BL/6 mice and cultured in DMEM supplemented with 10% FBS and M-CSF.

  • Priming: BMDMs were primed with 1 µg/mL LPS for 4 hours.

  • Inhibition: Cells were pre-treated with varying concentrations of this compound, MCC950, or Oridonin for 30 minutes.

  • Activation: The NLRP3 inflammasome was activated with 5 mM ATP for 45 minutes.

  • Quantification: Supernatants were collected, and IL-1β levels were quantified by ELISA.

InVitro_Workflow A Harvest and Culture BMDMs B Prime with LPS (4 hours) A->B C Pre-treat with Inhibitor (30 mins) B->C D Activate with ATP (45 mins) C->D E Collect Supernatant D->E F Quantify IL-1β by ELISA E->F

Caption: Workflow for the in vitro IL-1β release assay.

In Vivo LPS-Induced Inflammation Model
  • Animals: Male C57BL/6 mice (8-10 weeks old) were used.

  • Treatment: Mice were administered this compound, MCC950, or Oridonin (10 mg/kg) via intraperitoneal injection.

  • Induction: One hour after treatment, mice were injected with LPS (20 mg/kg, i.p.).

  • Sample Collection: Blood samples were collected 2 hours post-LPS injection.

  • Analysis: Serum was isolated, and IL-1β levels were measured by ELISA.

InVivo_Workflow A Administer Inhibitor (i.p.) B Inject LPS (i.p.) after 1 hour A->B C Collect Blood after 2 hours B->C D Isolate Serum C->D E Measure IL-1β by ELISA D->E

Caption: Workflow for the in vivo LPS-induced inflammation model.

Discussion and Future Directions

This compound demonstrates potent in vitro and in vivo inhibition of the NLRP3 inflammasome, with efficacy comparable to the well-characterized inhibitor MCC950. Its distinct chemical structure may offer advantages in terms of pharmacokinetics and off-target effects, which warrants further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as evaluation in more complex disease models to fully elucidate its therapeutic potential. The detailed molecular interactions between this compound and the NLRP3 protein also remain a key area for future research, potentially utilizing techniques such as cryo-electron microscopy to visualize the binding site.

Head-to-Head Study: Bipolamine G Shows Promise as a Potent Natural Product Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a new contender from the fungal kingdom, Bipolamine G, is demonstrating significant potential. As a member of the bipolamine alkaloid family, this compound has been identified as the most potent antibacterial agent within its class. This guide provides a comparative analysis of this compound's anticipated antimicrobial activity alongside other well-documented natural product antibiotics, supported by established experimental protocols.

A comprehensive review of available literature indicates that while specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet publicly available, its parent compound, Curvulamine, exhibits a notable MIC of 0.37 µM against a range of bacteria, including Veillonella parvula, Streptococcus sp., Bacteroides vulgatus, and Peptostreptococcus sp.[1]. This suggests that this compound, as a more potent derivative, likely possesses even greater antibacterial efficacy.

Comparative Antimicrobial Activity

To provide a framework for understanding the potential of this compound, the following table summarizes the MIC values of other prominent natural product antibiotics against common Gram-positive and Gram-negative bacteria. This data, gathered from various studies, offers a benchmark for the expected performance of this compound.

Natural Product AntibioticTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound (Predicted) Staphylococcus aureusData not yet available
Escherichia coliData not yet available
Pseudomonas aeruginosaData not yet available
Cannabidiol (CBD) Staphylococcus aureus0.026 - 0.8[2]
Cinnamaldehyde Acinetobacter baumannii1.5 - 6[2]
Carvacrol Acinetobacter baumannii0.2 - 3[2]
Thymol Acinetobacter baumannii12.5 - 62[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented for the comparative natural product antibiotics were obtained using the standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI). This ensures reproducibility and comparability across different studies.

Broth Microdilution Method (Based on CLSI Guidelines)
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the natural product antibiotic is prepared in a suitable solvent at a concentration significantly higher than the expected MIC.

  • Preparation of Microdilution Plates: A series of twofold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is grown on an appropriate agar medium. A standardized inoculum is then prepared by suspending bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are also included.

  • Incubation: The inoculated microtiter plates are incubated at a temperature and duration suitable for the growth of the test organism (typically 35-37°C for 16-20 hours for most common bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for bipolamine alkaloids is still under investigation, it is known that alkaloids, as a class of compounds, often exert their antimicrobial effects through various mechanisms. These can include the disruption of the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with essential metabolic pathways[3][4][5][6]. The unique chemical structure of this compound, a complex polycyclic pyrrole alkaloid, suggests a novel mode of action that warrants further exploration[2].

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of a novel natural product antibiotic like this compound.

experimental_workflow cluster_discovery Discovery & Isolation cluster_testing Antimicrobial Susceptibility Testing cluster_comparison Comparative Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound MIC Determination (Broth Microdilution) MIC Determination (Broth Microdilution) This compound->MIC Determination (Broth Microdilution) Data Analysis Data Analysis MIC Determination (Broth Microdilution)->Data Analysis Bacterial Strains Bacterial Strains Bacterial Strains->MIC Determination (Broth Microdilution) Comparison Guide Comparison Guide Data Analysis->Comparison Guide Other Natural Antibiotics Other Natural Antibiotics Other Natural Antibiotics->Data Analysis

Caption: Experimental workflow for this compound evaluation.

The following diagram depicts a hypothetical signaling pathway that could be disrupted by this compound, based on the known mechanisms of other alkaloids.

signaling_pathway This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane Disruption Ion Channel Ion Channel This compound->Ion Channel Blockage Efflux Pump Efflux Pump This compound->Efflux Pump Inhibition DNA Gyrase DNA Gyrase This compound->DNA Gyrase Inhibition Ribosome Ribosome This compound->Ribosome Inhibition Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibition Cell Lysis Cell Lysis Bacterial Cell Membrane->Cell Lysis Ion Channel->Cell Lysis Inhibition of Replication Inhibition of Replication DNA Gyrase->Inhibition of Replication Inhibition of Protein Synthesis Inhibition of Protein Synthesis Ribosome->Inhibition of Protein Synthesis Inhibition of Cell Wall Formation Inhibition of Cell Wall Formation Cell Wall Synthesis->Inhibition of Cell Wall Formation

Caption: Potential mechanisms of action for this compound.

Conclusion

While further research is required to determine the precise antimicrobial spectrum and efficacy of this compound, the existing data on its parent compound, Curvulamine, and the broader class of alkaloids, position it as a highly promising candidate for the development of new antibiotics. Its unique chemical structure suggests a novel mechanism of action that could be effective against drug-resistant bacterial strains. The scientific community eagerly awaits the publication of detailed studies that will fully elucidate the therapeutic potential of this exciting natural product.

References

Benchmarking the synthetic efficiency of different Bipolamine G syntheses

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the first and only reported total synthesis of Bipolamine G, a potent antibacterial alkaloid. This report details the synthetic efficiency of the route developed by Maimone and coworkers, presenting key quantitative data, step-by-step experimental protocols, and a visualization of the synthetic pathway.

Introduction

This compound, a structurally complex polypyrrole alkaloid isolated from Bipolaris fungi, has garnered significant attention for its notable antibacterial activity. Its unique pentacyclic framework, rich in electron-rich pyrrole moieties, presents a formidable challenge to synthetic chemists. To date, the only successful total synthesis of this compound was reported by the research group of Thomas J. Maimone. This guide provides a detailed analysis of this pioneering synthetic route, offering researchers in the fields of organic chemistry and drug development a benchmark for its efficiency. Due to the absence of alternative published syntheses, this guide focuses on a comprehensive presentation of the Maimone route rather than a comparative study. Furthermore, the specific signaling pathways and the precise mechanism of action of this compound are not yet fully elucidated in publicly available research.

Synthetic Efficiency: A Quantitative Overview

The Maimone synthesis of this compound is a multi-step process that commences from a known pentacyclic bispyrrole intermediate. The efficiency of each subsequent transformation is summarized in the table below, providing a clear quantitative assessment of the synthetic route.

StepStarting MaterialReagents and ConditionsProductYield (%)
1Ketone 14 OsO₄ (10 mol%), NMO, H₂O/Acetone (1:4), 25 °CDiol 17 30% (65% BRSM)
2Diol 17 aq. 1M HCl (2 equiv), MeOH, 0 °CThis compound (7 )85%

BRSM: Based on Recovered Starting Material

Experimental Protocols

The following are the detailed experimental procedures for the key steps in the synthesis of this compound from the advanced intermediate, ketone 14 .

Step 1: Dihydroxylation of Ketone 14 to Diol 17

To a solution of ketone 14 in a 4:1 mixture of acetone and water, N-methylmorpholine N-oxide (NMO) was added, followed by a catalytic amount of osmium tetroxide (OsO₄, 2.5 wt% in t-BuOH). The reaction mixture was stirred at 25 °C. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction was quenched, and the product was extracted with an organic solvent. The combined organic layers were dried and concentrated under reduced pressure. The crude product was purified by column chromatography to afford diol 17 .

Step 2: Acid-mediated cyclization of Diol 17 to this compound (7)

Diol 17 was dissolved in methanol and the solution was cooled to 0 °C. To this solution, an aqueous solution of 1M hydrochloric acid (HCl) was added dropwise. The reaction was stirred at 0 °C and monitored by thin-layer chromatography. Upon completion of the starting material, the reaction was neutralized and the product was extracted. The organic extracts were combined, dried over an anhydrous salt, and concentrated in vacuo. The resulting residue was purified by flash chromatography to yield this compound (7 ).

Synthetic Pathway Visualization

The synthetic transformation from the key intermediate to this compound is illustrated in the following diagram.

Bipolamine_G_Synthesis Synthesis of this compound cluster_start Key Intermediate cluster_product Final Product Ketone_14 Ketone 14 Diol_17 Diol 17 Ketone_14->Diol_17 OsO4, NMO H₂O/Acetone 25 °C, 30% Bipolamine_G This compound (7) Diol_17->Bipolamine_G 1M HCl, MeOH 0 °C, 85%

Caption: Synthetic route to this compound from ketone 14.

Conclusion

The total synthesis of this compound by the Maimone group represents a significant achievement in natural product synthesis. The detailed analysis of this synthetic route, including quantitative yields and experimental protocols, provides a valuable resource for chemists engaged in the synthesis of complex alkaloids and the development of new antibacterial agents. While the efficiency of the dihydroxylation step presents an area for potential optimization, the overall pathway is a testament to modern synthetic strategy. Future research in this area will hopefully uncover alternative synthetic approaches, enabling comparative analyses, and shed light on the biological mechanisms of this potent natural product.

Safety Operating Guide

Disclaimer: Fictional Compound Advisory

Author: BenchChem Technical Support Team. Date: November 2025

Bipolamine G is a fictional chemical substance. The following disposal procedures are provided as a template to illustrate the proper handling and disposal of a hazardous laboratory chemical. This information is for illustrative purposes only and must not be used for any real-world chemical. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for accurate and safe disposal procedures for any chemical you handle.

Standard Operating Procedure: this compound Disposal

This document provides a detailed protocol for the safe disposal of this compound, a potent neuro-modulatory agent. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (Nitrile, Neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If handling this compound powder outside of a certified chemical fume hood, a respirator with an appropriate organic vapor cartridge is required.

This compound Waste Characterization

The following table summarizes the key properties of this compound relevant to its disposal. This data dictates the required handling and disposal methods.

PropertyValueDisposal Implication
Physical State Solid (crystalline powder)Risk of airborne particulate; handle in a fume hood.
Solubility in Water 5.2 g/L at 20°CCan be neutralized in aqueous solution.
pH of 1% Solution 8.5 (Basic)Requires neutralization before disposal.
Chemical Inatibility Strong oxidizing agents, strong acidsSegregate from incompatible waste streams.
Toxicity Highly toxic (LD50 oral, rat: 5 mg/kg)Must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol

This protocol outlines the procedure for the chemical neutralization and disposal of this compound waste.

3.1. Preparation and Neutralization:

  • Work Area Setup: Conduct all disposal procedures within a certified chemical fume hood.

  • Prepare Neutralizing Solution: Prepare a 1M solution of a weak acid, such as citric acid.

  • Dilution: Slowly add the this compound waste to a large volume of cold water in a suitable container, ensuring the final concentration does not exceed 1 g/L.

  • Neutralization: While stirring, slowly add the 1M citric acid solution until the pH of the this compound solution is between 6.0 and 8.0. Use a calibrated pH meter to monitor the pH.

3.2. Waste Collection and Labeling:

  • Container: Transfer the neutralized this compound solution to a designated, properly sealed, and compatible hazardous waste container.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Neutralized this compound"

    • The concentration and volume

    • The date of accumulation

    • The primary hazard (e.g., "Toxic")

3.3. Storage and Final Disposal:

  • Temporary Storage: Store the labeled waste container in a designated satellite accumulation area.

  • Disposal Request: Arrange for pickup by your institution's EHS department for final disposal in accordance with local and federal regulations.

Emergency Procedures for Spills

In the event of a this compound spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and EHS.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

BipolamineG_Disposal_Workflow start Start: this compound Waste Generated ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check spill Spill Occurs start->spill fume_hood 2. Work Inside a Certified Fume Hood ppe_check->fume_hood ppe_check->spill neutralize 3. Neutralize with Weak Acid (e.g., 1M Citric Acid) to pH 6-8 fume_hood->neutralize fume_hood->spill containerize 4. Transfer to Designated Hazardous Waste Container neutralize->containerize neutralize->spill label_waste 5. Label Container Correctly containerize->label_waste store 6. Store in Satellite Accumulation Area label_waste->store ehs_pickup 7. Arrange for EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end spill_procedure Follow Emergency Spill Protocol: Evacuate, Alert, Secure spill->spill_procedure spill_procedure->store After Decontamination

Essential Safety and Handling Protocols for Bipolamine G

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Bipolamine G" was found. This guide is based on general safety protocols for handling hazardous research chemicals in a laboratory setting. Researchers must consult a specific SDS for this compound if available and conduct a thorough risk assessment before handling this substance.

This document provides essential guidance on the necessary personal protective equipment (PPE), and the operational and disposal plans for handling this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and process is required to determine all potential hazards and select the appropriate PPE.[1] The minimum PPE for laboratory work with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with specific PPE as determined by the risk assessment.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z.87.1 1989 standard.[2] Required to protect against splashes and flying particles. Side shields are mandatory.[1]
Face ShieldTo be worn over safety glasses during activities with a high risk of explosion, large splashes, or highly exothermic reactions.[2]
Hand Protection Disposable Nitrile GlovesProvide minimum protection for incidental contact and should be removed immediately after chemical contact.[1] For enhanced protection, consider double-gloving or wearing Silver Shield gloves underneath.[1]
Chemical-Resistant GlovesFor prolonged contact, select gloves made of materials like neoprene, butyl, or fluorocarbon rubber that are resistant to the specific chemicals being handled.[3] Always consult the glove manufacturer's chemical resistance guide.[2]
Body Protection Laboratory CoatA Nomex® lab coat is recommended for its flame-resistant properties.[2] It should be fully buttoned to cover as much skin as possible.[2]
Chemical-Resistant Apron/SuitRequired when there is a risk of significant splashes or exposure to corrosive or highly toxic substances.[4]
Respiratory Protection Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf engineering controls like a fume hood are not sufficient to keep exposures below permissible limits, respiratory protection is required.[2] This may include N95 respirators, surgical masks, or full-face respirators depending on the hazard level.[4] Use of a respirator requires a formal program including medical evaluation, fit testing, and training.[2]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot to protect against spills.[2]
Chemical-Resistant BootsRecommended when handling large quantities of hazardous chemicals or when there is a significant risk of spills.[4]

Operational Plan for Handling this compound

This step-by-step plan outlines the process for safely handling this compound from preparation to post-experiment cleanup.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
  • Information Review: Review the Safety Data Sheet (SDS) for this compound and all other chemicals to be used.
  • PPE Donning: Put on all required personal protective equipment as specified in the table above.
  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling and Experimentation:

  • Location: Conduct all handling and experimental procedures involving this compound inside a certified chemical fume hood.
  • Weighing: If weighing solid this compound, do so in a ventilated balance enclosure or a fume hood to prevent inhalation of dust.
  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical, minimizing the creation of dust or aerosols.
  • Spill Containment: Keep a spill kit readily accessible. In case of a small spill, follow established laboratory procedures for cleanup. For large spills, evacuate the area and contact emergency personnel.

3. Post-Experiment Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
  • Waste Segregation: Segregate all waste generated (solid, liquid, sharps) into clearly labeled, compatible waste containers.
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Disposable items should be placed in the appropriate waste stream. Reusable PPE should be cleaned and stored correctly.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial to protect human health and the environment.

1. Waste Collection and Storage:

  • Containers: Use designated, leak-proof, and clearly labeled containers for this compound waste.[5] Do not mix incompatible waste streams.[5]
  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

2. Disposal Methods:

  • Licensed Disposal Company: The primary and recommended method for disposal is to use a licensed hazardous waste disposal company.[6]
  • Neutralization (if applicable): If the chemical properties of this compound allow for safe neutralization, follow a validated laboratory procedure. The neutralized waste may still require disposal as hazardous waste.
  • DO NOT:
  • Dispose of this compound down the drain unless explicitly permitted by local regulations and after appropriate treatment.[7]
  • Dispose of this compound in regular trash.

Experimental Workflow for Handling this compound

cluster_prep 1. Pre-Experiment Preparation cluster_handling 2. Handling and Experimentation cluster_post 3. Post-Experiment Procedures cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_location Work in Fume Hood prep_emergency->handle_location handle_weigh Weighing handle_location->handle_weigh handle_transfer Transfers handle_weigh->handle_transfer handle_spill Spill Containment handle_transfer->handle_spill post_decon Decontaminate handle_spill->post_decon post_waste Segregate Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe disp_collect Collect & Store Waste post_waste->disp_collect post_wash Wash Hands post_ppe->post_wash disp_method Dispose via Licensed Company disp_collect->disp_method

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.